molecular formula C19H30N2 B5986520 1-cycloheptyl-4-(4-methylbenzyl)piperazine

1-cycloheptyl-4-(4-methylbenzyl)piperazine

Cat. No.: B5986520
M. Wt: 286.5 g/mol
InChI Key: QIJBUDHCSCXHIQ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(4-methylbenzyl)piperazine is a synthetic organic compound belonging to the benzylpiperazine chemical class. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities. These compounds often serve as key precursors or structural motifs in the development of novel therapeutic agents . Research Applications: This compound is primarily used in chemical and biochemical research as a standard or reference material. Its structure, featuring a cycloheptyl group and a 4-methylbenzyl substitution on the piperazine ring, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize it to explore interactions with various biological targets, contributing to the development of new chemical entities. Chemical Data: The compound's structure is characterized by its molecular formula and specific spatial configuration. While the precise properties of 1-cycloheptyl-4-(4-methylbenzyl)piperazine require experimental determination, related piperazine derivatives are known to exhibit varying physical states, solubility, and stability, which are critical parameters for laboratory handling and experimental design . Handling and Safety: As with all research chemicals, safe laboratory practices are essential. Researchers should consult the available Safety Data Sheet (SDS) for detailed hazard and handling information. Regulatory Status: This product is supplied as a reference standard and is intended solely for research purposes in a controlled laboratory setting . It is not for diagnostic, therapeutic, or any other human use. The regulatory status of piperazine derivatives can vary by country; for example, some related compounds like Methylbenzylpiperazine (MBZP) are controlled substances in certain jurisdictions . It is the responsibility of the purchaser to ensure compliance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-2-3-5-7-19/h8-11,19H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBUDHCSCXHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Target Validation & Therapeutic Profiling: 1-Cycloheptyl-4-(4-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic profiling and target validation strategy for 1-cycloheptyl-4-(4-methylbenzyl)piperazine , a lipophilic cationic amphiphile (LCA) with high predicted affinity for sigma receptors.

Executive Summary & Compound Profile

1-cycloheptyl-4-(4-methylbenzyl)piperazine is a synthetic N,N'-disubstituted piperazine derivative. Structurally, it belongs to a class of "privileged scaffolds" known for high affinity toward Sigma Receptors (


R) .
  • Chemical Class: Lipophilic Cationic Amphiphile (LCA).

  • Core Scaffold: Piperazine ring.[1][2][3][4][5]

  • Pharmacophore: A basic nitrogen (protonatable at physiological pH) flanked by two hydrophobic domains:

    • Domain A (N1): A bulky, cycloaliphatic group (Cycloheptyl ).

    • Domain B (N4): An aromatic moiety (4-Methylbenzyl ).[1]

This specific structural arrangement—a basic center separated from aromatic and hydrophobic bulk—is the classic pharmacophore for Sigma-1 (


)  and Sigma-2 (

/TMEM97)
receptor ligands. The substitution of the standard cyclohexyl ring (common in reference ligands like PB28) with a cycloheptyl ring is a strategic modification often used to probe the volume of the hydrophobic binding pocket, potentially enhancing affinity or altering selectivity profiles.

Primary Therapeutic Targets

Sigma-1 Receptor ( R)

Status: High-Probability Primary Target Predicted Mechanism: Chaperone Modulation (Agonist/Antagonist)

The


 receptor is a ligand-operated membrane chaperone residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Binding Rationale: The crystal structure of human

    
    R reveals a binding pocket dominated by hydrophobic residues and a critical acidic residue (Asp126 ).
    
    • The piperazine nitrogen (protonated) forms a salt bridge with Asp126 .

    • The cycloheptyl group occupies the primary hydrophobic pocket (interacting with Val162, Leu105, Phe107). The 7-membered ring provides increased lipophilicity and steric bulk compared to cyclohexyl, often leading to sub-nanomolar (

      
       nM) affinity.
      
    • The 4-methylbenzyl group engages in

      
      -stacking or hydrophobic interactions within the secondary pocket.
      
  • Therapeutic Relevance:

    • Neuroprotection:

      
       agonists promote BDNF secretion, modulate Ca
      
      
      
      signaling, and protect against ER stress.
    • Analgesia:

      
       antagonists are investigated for neuropathic pain treatment.
      
Sigma-2 Receptor ( R / TMEM97)

Status: High-Probability Secondary Target Predicted Mechanism: Cytotoxicity Inducer / Autophagy Modulator

The


 receptor, recently identified as TMEM97 , is highly expressed in proliferating tumor cells.
  • Binding Rationale: N-cyclohexylpiperazines (e.g., PB28) are potent

    
     ligands. The analog 1-cycloheptyl-4-(4-methylbenzyl)piperazine is expected to retain significant 
    
    
    
    affinity.
    • Selectivity Note: The "benzyl" linker (1 carbon) vs. the "propyl" linker (3 carbons, as in PB28) often shifts selectivity. Short linkers sometimes favor

      
      , but the bulky cycloheptyl group can re-balance this towards 
      
      
      
      depending on the specific conformational constraints.
  • Therapeutic Relevance:

    • Oncology:

      
       ligands induce cell death (via lysosomal membrane permeabilization or ROS generation) in pancreatic (Panc-1), breast (MCF7), and lung cancers.
      
    • Imaging: Due to high density in tumors, radiolabeled analogs serve as PET tracers for proliferation status.

Off-Target Liability & Safety Profiling

To ensure "drug-likeness," the following off-targets must be screened early in the development cycle.

TargetRisk LevelRationale
hERG Channel HighLipophilic basic amines are prone to blocking hERG (

), leading to QT prolongation. The cycloheptyl group increases LogP, potentially increasing hERG liability.
EBP (Emopamil Binding Protein) ModerateEBP is a

sterol isomerase sharing high homology with

receptors. Many "selective"

ligands show cross-reactivity here.
DAT / SERT Low-ModeratePiperazines are common scaffolds for monoamine transporter inhibitors (e.g., GBR 12909). However, the N-cycloheptyl group is sterically distinct from the typical N-phenyl groups found in DAT inhibitors.

Experimental Validation Protocols

Radioligand Binding Assay (Affinity Screening)

Objective: Determine equilibrium dissociation constant (


) for 

and

.
  • Tissue Source: Guinea pig brain (

    
    ) and Rat liver (
    
    
    
    ).
  • Radioligands:

    • 
      : [³H]-(+)-Pentazocine  (Specific Activity ~30 Ci/mmol).
      
    • 
      : [³H]-DTG  (in the presence of (+)-pentazocine to mask 
      
      
      
      sites).
  • Protocol:

    • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000

      
      .
      
    • Incubation: Incubate membranes (500

      
      g protein) with radioligand (3 nM) and increasing concentrations of 1-cycloheptyl-4-(4-methylbenzyl)piperazine  (
      
      
      
      to
      
      
      M).
    • Equilibrium: 120 min at 37°C (

      
      ) or room temp (
      
      
      
      ).
    • Termination: Rapid filtration through GF/B filters using a Brandel harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Cytotoxicity Assay (Sigma-2 Validation)

Objective: Assess anti-proliferative efficacy in cancer models.

  • Cell Lines: MIA PaCa-2 (Pancreatic), MCF7 (Breast).

  • Readout: MTT or CellTiter-Glo (ATP quantification).

  • Mechanism Check (Caspase-3):

    • Treat cells with compound (

      
       concentration) for 24h.
      
    • Lyse cells and incubate with fluorogenic substrate Ac-DEVD-AMC .

    • Measure fluorescence (Ex 380 nm / Em 460 nm).

    • Control: Pre-incubate with pan-caspase inhibitor Z-VAD-FMK to confirm specificity.

Pathway Visualization & Logic

Diagram 1: Pharmacophore & Target Interaction Logic

This diagram illustrates the structural logic connecting the molecule to its predicted biological targets.

PharmacophoreLogic Compound 1-cycloheptyl-4- (4-methylbenzyl)piperazine N_Basic Basic Nitrogen (Protonated) Compound->N_Basic Hydro_1 Cycloheptyl Group (Hydrophobic Bulk) Compound->Hydro_1 Hydro_2 4-Methylbenzyl (Aromatic/Pi-Stacking) Compound->Hydro_2 Sigma1 Sigma-1 Receptor (Chaperone) N_Basic->Sigma1 Asp126 Salt Bridge Hydro_1->Sigma1 Primary Pocket Occupancy Sigma2 Sigma-2 Receptor (TMEM97) Hydro_1->Sigma2 Lipophilic Interaction OffTarget hERG Channel (Liability) Hydro_1->OffTarget Hydrophobic Trapping Hydro_2->Sigma1 Secondary Pocket Hydro_2->Sigma2 Aromatic Binding

Caption: Pharmacophore decomposition of 1-cycloheptyl-4-(4-methylbenzyl)piperazine mapping structural moieties to specific binding pockets in Sigma-1 and Sigma-2 receptors.

Diagram 2: Experimental Validation Workflow

This flowchart guides the researcher through the critical path of testing.

ValidationWorkflow cluster_Binding Step 1: Affinity Profiling cluster_Functional Step 2: Functional Characterization Start Compound Synthesis & Purification (>98%) Binding_S1 Radioligand Binding [3H]-(+)-Pentazocine (Sigma-1) Start->Binding_S1 Binding_S2 Radioligand Binding [3H]-DTG + Pentazocine (Sigma-2) Start->Binding_S2 Decision Selectivity Ratio (Ki S1 / Ki S2) Binding_S1->Decision Binding_S2->Decision Func_Neuro Neuroprotection Assay (Glutamate/ER Stress) Decision->Func_Neuro Sigma-1 Selective Func_Onco Cytotoxicity Assay (MIA PaCa-2 / MCF7) Decision->Func_Onco Sigma-2 Selective or Mixed Liability Safety Screen (hERG Patch Clamp) Decision->Liability

Caption: Step-by-step experimental workflow for validating the therapeutic potential of the compound based on affinity and selectivity outcomes.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry.

  • Abate, C., et al. (2011). Sigma-2 receptor agonist derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production.[6] BMC Cancer.

  • Schmidt, H.R., et al. (2016). Crystal structure of the human σ1 receptor. Nature.

  • Alon, A., et al. (2017). Structures of the σ2 receptor/TMEM97. Nature.

  • Pati, M.L., et al. (2017). Sigma-2 receptor ligands: a patent review (2013-present). Expert Opinion on Therapeutic Patents.

Sources

Binding Affinity Profiling of 1-cycloheptyl-4-(4-methylbenzyl)piperazine: A Technical Guide to Target Deconvolution and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant agents targeting the central nervous system (CNS).[1][2] The novel compound, 1-cycloheptyl-4-(4-methylbenzyl)piperazine, combines this versatile heterocycle with lipophilic cycloheptyl and 4-methylbenzyl groups, suggesting a potential for high-affinity interactions with various CNS receptors. This guide provides a comprehensive, in-depth framework for establishing the binding affinity profile of this previously uncharacterized molecule. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it elucidates the strategic rationale behind the experimental cascade, from initial target hypothesis to detailed biophysical characterization. We will detail the requisite methodologies, including gold-standard radioligand binding assays for initial screening and Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for in-depth kinetic and thermodynamic analysis. This document is designed for researchers, scientists, and drug development professionals, providing a robust, self-validating roadmap for the complete binding characterization of novel piperazine derivatives.

Introduction and Rationale

The piperazine ring is a six-membered heterocycle distinguished by two nitrogen atoms at opposing positions. This structure imparts favorable physicochemical properties, including the ability to engage in hydrogen bonding and maintain a protonated state at physiological pH, which is crucial for interacting with acidic residues in receptor binding pockets.[3][4] Piperazine derivatives are well-represented in a multitude of drug classes, including antipsychotics, antidepressants, anxiolytics, and antihistamines.[2][5] The specific substitutions on the piperazine nitrogens are critical determinants of target affinity and selectivity.

The structure of 1-cycloheptyl-4-(4-methylbenzyl)piperazine suggests a multi-target binding potential. The 4-methylbenzyl group is a common feature in ligands targeting monoamine receptors, while the bulky, lipophilic cycloheptyl group can enhance binding affinity and influence selectivity. Given this structural framework, a systematic investigation is warranted to identify its primary biological targets and quantify the affinity of these interactions.

This guide outlines a logical, tiered approach to this investigation. We begin by hypothesizing potential targets based on established structure-activity relationships (SAR) for the piperazine class. We then present a comprehensive screening strategy to empirically test these hypotheses, followed by detailed characterization assays to build a complete binding profile.

Hypothesized Target Receptors

Based on extensive precedent in the medicinal chemistry literature, piperazine derivatives frequently exhibit affinity for the following receptor families. These represent the primary panel for initial screening of 1-cycloheptyl-4-(4-methylbenzyl)piperazine.

  • Serotonin (5-HT) Receptors: Arylpiperazines are classic ligands for multiple 5-HT receptor subtypes. The 5-HT1A and 5-HT2A receptors, in particular, are key targets for antidepressant and antipsychotic drugs and frequently bind to piperazine-containing molecules.[6][7][8]

  • Dopamine (D) Receptors: The piperazine scaffold is integral to many D2-like receptor antagonists used in the treatment of schizophrenia.[4][9] The D3 and D4 subtypes are also recognized targets for this chemical class.[4][9]

  • Sigma (σ) Receptors: Both sigma-1 (σ1) and sigma-2 (σ2) receptors are known to bind a wide variety of piperazine ligands.[10][11][12] These receptors are implicated in a range of neurological functions and are considered important targets for novel therapeutics.

  • Histamine (H) Receptors: Many first and second-generation antihistamines are piperazine derivatives, acting as inverse agonists at the H1 receptor.[3][5][13]

This initial target list is not exhaustive but represents the highest probability candidates for observing high-affinity binding. The following experimental workflow is designed to systematically screen against this panel and confirm any identified interactions.

Experimental Methodologies: A Tiered Approach

A robust binding affinity profile is constructed through a multi-stage process. We begin with a broad primary screen to identify high-affinity interactions, followed by more detailed secondary assays to elucidate the kinetics and thermodynamics of these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Kinetics cluster_2 Tier 3: Thermodynamic Profiling a Radioligand Binding Assays (Competitive Binding vs. Known Ligands) b Broad Receptor Panel (5-HT, Dopamine, Sigma, Histamine) a->b Screening c Surface Plasmon Resonance (SPR) (Label-Free Kinetics) b->c Identified 'Hits' (High-Affinity Binders) d Determination of kon, koff, KD c->d e Isothermal Titration Calorimetry (ITC) (Thermodynamic Parameters) c->e Confirmed Hits f Determination of ΔH, ΔS, KD, Stoichiometry e->f caption Figure 1. Tiered Experimental Workflow

Caption: Figure 1. Tiered Experimental Workflow

Tier 1: Radioligand Binding Assays (Primary Screening)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[4] We will employ a competitive binding format to determine the affinity (Ki) of 1-cycloheptyl-4-(4-methylbenzyl)piperazine for our hypothesized targets.

Causality Behind Experimental Choices: This method is chosen for primary screening because it is highly sensitive, well-established, and allows for the testing of our compound against a wide panel of receptors in a relatively high-throughput manner. By using a known high-affinity radioligand for each target, we can competitively displace it with our unlabeled test compound to determine its relative affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available, validated membrane preparations or cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, D2, σ1).

    • On the day of the assay, thaw the membrane aliquot and resuspend it in an appropriate ice-cold assay binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

    • Determine the protein concentration using a standard method like the Pierce® BCA assay to ensure consistent receptor concentration across wells.[10]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known, unlabeled competing ligand (e.g., Haloperidol for σ1 receptors) to saturate all specific binding sites.

    • Test Compound Wells: Prepare serial dilutions of 1-cycloheptyl-4-(4-methylbenzyl)piperazine (typically 10 concentrations over a five-log unit range). Add membrane preparation, the radioligand, and each concentration of the test compound.[4]

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[10] Gentle agitation is recommended.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) trapped on the filters using a scintillation counter.[10]

G A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Plate Assay (Total, NSB, and Competition Wells) A->B C 3. Incubate to Equilibrium (e.g., 60 min at 30°C) B->C D 4. Rapid Filtration (Separate Bound from Free Ligand) C->D E 5. Wash Filters (Remove Unbound Radioligand) D->E F 6. Add Scintillation Cocktail E->F G 7. Count Radioactivity (Scintillation Counter) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H caption Figure 2. Radioligand Binding Assay Workflow

Caption: Figure 2. Radioligand Binding Assay Workflow

Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

For any high-affinity interactions ("hits") identified in the primary screen, SPR provides a powerful, label-free method to study the binding kinetics in real-time.[11][14] This technique measures the association rate (kon) and dissociation rate (koff) of the compound, from which the equilibrium dissociation constant (KD) can be calculated.

Causality Behind Experimental Choices: SPR is selected as the secondary assay because it provides more than just an endpoint affinity value. By measuring the on- and off-rates, we gain a deeper understanding of the binding event. For example, a compound with a fast 'on' and fast 'off' rate may have the same KD as a compound with slow 'on' and slow 'off' rates, but they will have vastly different pharmacokinetic and pharmacodynamic profiles. This kinetic information is invaluable for lead optimization.

Detailed Protocol: SPR Kinetic Analysis

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified target receptor onto the chip surface using a standard coupling chemistry (e.g., amine coupling). The goal is to achieve a sufficient density of immobilized receptor to generate a measurable binding signal.

    • A reference flow cell is prepared in parallel (e.g., by deactivating the surface) to subtract any non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of 1-cycloheptyl-4-(4-methylbenzyl)piperazine in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the test compound (analyte) over the sensor chip surface containing the immobilized receptor and the reference cell.

    • The association phase is monitored in real-time as the analyte binds to the receptor.

    • This is followed by an injection of running buffer alone to monitor the dissociation phase in real-time.

  • Surface Regeneration:

    • If the interaction is stable, a regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove all bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the reference channel signal.

    • The corrected sensorgrams are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and KD values.[12][14]

Tier 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Causality Behind Experimental Choices: ITC is the definitive method for understanding the thermodynamic drivers of the binding interaction. It tells us why the binding occurs. Is the interaction driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (e.g., release of water molecules from the binding interface)? This information is critical for rational drug design and understanding structure-activity relationships.[6][15]

Detailed Protocol: ITC Experiment

  • Sample Preparation:

    • Prepare a solution of the purified target receptor in a carefully degassed buffer.

    • Prepare a solution of 1-cycloheptyl-4-(4-methylbenzyl)piperazine in the exact same buffer. The concentration of the compound in the syringe should typically be 10-20 times higher than the receptor concentration in the cell.

  • Instrument Setup:

    • Load the receptor solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the compound from the syringe into the sample cell.

    • After each injection, the heat change associated with the binding is measured and recorded as a peak.

  • Data Analysis:

    • The area under each injection peak is integrated to determine the heat change for that injection.

    • This heat change is plotted against the molar ratio of the compound to the receptor.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH.[3] The change in entropy (ΔS) can then be calculated.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to allow for easy comparison and interpretation.

Table 1: Summary of Binding Affinities (Ki) from Radioligand Assays

Target ReceptorRadioligand UsedKi (nM) of 1-cycloheptyl-4-(4-methylbenzyl)piperazine
5-HT1A[³H]8-OH-DPATExperimental Value
5-HT2A[³H]KetanserinExperimental Value
Dopamine D2[³H]SpiperoneExperimental Value
Sigma-1 (σ1)-PentazocineExperimental Value
Histamine H1[³H]PyrilamineExperimental Value
...additional targets......

Table 2: Kinetic and Thermodynamic Parameters for Confirmed Hits

Target ReceptorMethodKD (nM)kon (1/Ms)koff (1/s)ΔH (kcal/mol)-TΔS (kcal/mol)
e.g., Sigma-1SPRValueValueValueN/AN/A
e.g., Sigma-1ITCValueN/AN/AValueValue

Interpretation of Results: The Ki values from the primary screen will identify the most potent interactions. A lower Ki value indicates higher binding affinity. The kinetic data from SPR will provide insight into the residence time of the compound on its target. A slow koff is often desirable for sustained pharmacological effect. The thermodynamic data from ITC will reveal the driving forces of the interaction, guiding future structural modifications to enhance affinity and selectivity.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the binding affinity profile of the novel compound 1-cycloheptyl-4-(4-methylbenzyl)piperazine. By following this tiered approach, from broad screening with radioligand binding assays to detailed kinetic and thermodynamic characterization with SPR and ITC, researchers can achieve a thorough understanding of the compound's molecular interactions. The causality-driven experimental design and detailed protocols outlined herein ensure a self-validating and robust characterization, providing the critical data necessary to advance promising compounds in the drug discovery pipeline.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
  • de Faria, A. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 35-49.
  • RxList. (2021, September 28). Antihistamines, Piperazine Derivatives. Retrieved from [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Nicoya. (2025, January 4). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Machal, M., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2025, 249-263.
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5645-5651.
  • Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 251-258.
  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(4), 734-740.
  • Butini, S., et al. (2025). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry.
  • Millan, M. J., et al. (1997). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Pharmacology and Experimental Therapeutics, 282(3), 1483-1501.

Sources

Predictive Metabolic Profiling of 1-cycloheptyl-4-(4-methylbenzyl)piperazine (CH-MBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive metabolic analysis of 1-cycloheptyl-4-(4-methylbenzyl)piperazine (herein referred to as CH-MBP ). As a structural analog of bioactive piperazines such as cyclizine and MBZP (1-methyl-4-benzylpiperazine), CH-MBP presents a unique lipophilic profile due to the seven-membered cycloheptyl ring.

Based on Structure-Metabolism Relationships (SMR) and established biotransformation pathways of piperazine and cycloalkyl pharmacophores, this guide delineates the predicted Phase I and Phase II metabolic fates of CH-MBP. It further outlines the experimental protocols required to validate these predictions using Human Liver Microsomes (HLM) and LC-HRMS analysis.

Key Predicted Outcomes:

  • Primary Clearance Mechanism: Oxidative functionalization of the 4-methylbenzyl group and hydroxylation of the cycloheptyl ring.

  • Secondary Mechanism: N-dealkylation at the piperazine nitrogen centers.[1]

  • Enzymatic Drivers: CYP2D6 (polymorphic implication) and CYP3A4.

Structural Deconstruction & Reactivity

To accurately predict metabolism, we must deconstruct the molecule into its metabolically labile pharmacophores:

  • The Piperazine Core: A diamine scaffold susceptible to N-oxidation and N-dealkylation.

  • The 4-Methylbenzyl Moiety: Contains a benzylic carbon (highly reactive) and a para-methyl group. The para-methyl is a "soft spot" for CYP450 oxidation, likely proceeding rapidly to a carboxylic acid.

  • The Cycloheptyl Ring: A large, lipophilic alicyclic ring. Research on homologous cycloalkyl drugs (e.g., fentanyl analogs) suggests that as ring size increases (cyclopentyl

    
     cycloheptyl), ring oxidation  becomes favored over N-dealkylation due to steric hindrance and lipophilic binding in the CYP active site.
    

Predicted Phase I Metabolic Pathways[1][2]

The following pathways are ranked by predicted likelihood based on electronic and steric factors.

Pathway A: Benzylic Methyl Oxidation (Major)

The para-methyl group on the benzyl ring is metabolically vulnerable.

  • Step 1: Hydroxylation of the methyl group to form 4-(hydroxymethyl)-CH-MBP .

  • Step 2: Rapid oxidation by Alcohol Dehydrogenase (ADH) or CYPs to the aldehyde.

  • Step 3: Conversion to the carboxylic acid metabolite (Carboxy-CH-MBP ).

  • Enzymes:[2][3][4] CYP2C19, CYP2D6, CYP3A4.[2][3]

Pathway B: Cycloheptyl Ring Hydroxylation

The large cycloheptyl ring offers multiple sites for oxidation (C3/C4 positions).

  • Mechanism: Insertion of oxygen to form Hydroxy-cycloheptyl-CH-MBP .

  • Stereochemistry: Likely formation of both cis and trans isomers.

  • Enzymes:[2][3][4] CYP3A4 (dominant for large lipophilic pockets).

Pathway C: N-Dealkylation (Nor-Metabolites)

Oxidative cleavage of the C-N bonds.

  • N-Descycloheptylation: Loss of the cycloheptyl ring yields 1-(4-methylbenzyl)piperazine (MBZP analog) .

  • N-Desbenzylation: Loss of the benzyl group yields 1-cycloheptylpiperazine .

  • Note: N-dealkylation is often slower than terminal oxidation for highly lipophilic side chains.

Pathway D: Piperazine N-Oxidation

Direct oxidation of the tertiary nitrogens to form N-oxides . This is typically a minor pathway compared to carbon oxidation but contributes to polar clearance.

Visualization of Metabolic Tree

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent Parent: CH-MBP (C19H30N2) M1 M1: 4-(Hydroxymethyl)-CH-MBP (Benzylic Oxidation) Parent->M1 CYP2D6/2C19 (+16 Da) M3 M3: Hydroxy-cycloheptyl-CH-MBP (Ring Oxidation) Parent->M3 CYP3A4 (+16 Da) M4 M4: 1-(4-methylbenzyl)piperazine (N-Descycloheptylation) Parent->M4 CYP3A4 (-97 Da) M5 M5: 1-Cycloheptylpiperazine (N-Desbenzylation) Parent->M5 CYP2D6 (-105 Da) M2 M2: Carboxy-CH-MBP (Acid Formation) M1->M2 ADH/ALDH (+14 Da) M1_Gluc M1-Glucuronide (Phase II) M1->M1_Gluc UGT M3_Gluc M3-Glucuronide (Phase II) M3->M3_Gluc UGT

Caption: Predicted Phase I and Phase II metabolic map for 1-cycloheptyl-4-(4-methylbenzyl)piperazine. Colors indicate metabolic stage.

Experimental Validation Protocol

To confirm the predictions above, the following In Vitro Intrinsic Clearance (CLint) assay is required. This protocol uses a self-validating positive control system.

Reagents & Equipment
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Analysis: LC-HRMS (Q-TOF or Orbitrap).

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mM stock of CH-MBP in DMSO.[5]

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Step A: Pre-incubate HLM (0.5 mg/mL final) with CH-MBP (1 µM) for 5 min at 37°C.

    • Step B: Initiate reaction by adding NADPH regenerating system.

    • Step C: Sample at T=0, 5, 15, 30, and 60 minutes.

  • Quenching:

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Monitor for Parent (M+H) and predicted mass shifts:

      • +16 Da (Hydroxylation)

      • +32 Da (Di-hydroxylation or Acid formation steps)

      • -96 Da (Loss of cycloheptyl ring)

      • -104 Da (Loss of methylbenzyl group)

Data Interpretation Table
Metabolite IDMass Shift (Da)Proposed StructureMechanism
M1 +15.9949Hydroxy-CH-MBPOxidation of benzylic methyl or cycloheptyl ring
M2 +29.9742Carboxy-CH-MBPOxidation of methyl to carboxylic acid
M3 -96.0939N-DescycloheptylN-Dealkylation (Loss of C7H13)
M4 -104.0626N-DesbenzylN-Dealkylation (Loss of C8H9)
M5 +176.0321O-GlucuronidePhase II conjugation of M1

Toxicology & Safety Implications

Bioactivation Risks

While piperazines are generally stable, the cycloheptyl ring presents a specific risk. Analogous studies on cycloalkyl-amines suggest that ring oxidation can occasionally lead to reactive intermediates if the ring opens or forms a radical species, although this is less common than with cyclopropyl rings.

Drug-Drug Interactions (DDI)

Piperazine derivatives (e.g., BZP, TFMPP) are potent competitive inhibitors of CYP2D6 .

  • Prediction: CH-MBP will likely inhibit CYP2D6.

  • Risk: Co-administration with CYP2D6 substrates (e.g., dextromethorphan, SSRIs) may lead to elevated plasma levels of the co-medication.

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • Antia, U., et al. (2009). The metabolism of the recreational drug 1-benzylpiperazine (BZP) in human hepatocytes. Drug Metabolism and Disposition. Link

  • Walles, M., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs. Archives of Toxicology. (Demonstrates cycloalkyl ring oxidation vs dealkylation trends). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Caccia, S. (2007).[6] N-Dealkylation of arylpiperazine derivatives: Disposition and metabolism. Current Drug Metabolism. Link

Sources

An In-depth Technical Guide to 1-Cycloheptyl-4-(4-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cycloheptyl-4-(4-methylbenzyl)piperazine, a disubstituted piperazine derivative. While specific peer-reviewed research on this exact molecule is limited, this document leverages extensive data on analogous compounds to detail its chemical identifiers, propose a robust synthetic pathway, and discuss its potential pharmacological applications based on structure-activity relationships. This guide serves as a foundational resource for researchers initiating projects involving this compound, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and characterization.

Introduction and Chemical Identity

1-Cycloheptyl-4-(4-methylbenzyl)piperazine belongs to the broad class of piperazine derivatives, which are integral structural motifs in a vast number of pharmacologically active compounds.[1][2][3] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to antihistaminic, antipsychotic, antianginal, and anti-HIV properties.[3]

The subject of this guide is a 1,4-disubstituted piperazine featuring a cycloheptyl group on one nitrogen and a 4-methylbenzyl (also known as a p-tolyl) group on the other. This specific combination of a bulky, saturated cycloalkyl group and a substituted aromatic benzyl group suggests potential for nuanced interactions with biological targets.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for 1-cycloheptyl-4-(4-methylbenzyl)piperazine.

IdentifierValueSource
CAS Number 1007198-17-7Chemical Supplier Catalogs
Molecular Formula C19H30N2Calculated
Molecular Weight 286.46 g/mol Calculated
IUPAC Name 1-Cycloheptyl-4-(4-methylbenzyl)piperazineIUPAC Nomenclature
SMILES CC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3
InChI Key InChI=1S/C19H30N2/c1-16-12-14-17(15-13-16)20-8-10-21(11-9-20)19-6-4-2-5-7-18(19)3/h12-15,18-19H,2-11H2,1H3

Proposed Synthesis Protocol

A strategic approach involves the initial introduction of the bulkier cycloheptyl group onto a mono-protected piperazine, followed by deprotection and subsequent benzylation. This methodology minimizes the formation of undesired symmetrically disubstituted byproducts.

Experimental Workflow: A Two-Step Approach

The proposed synthesis involves two key reactions:

  • Reductive Amination: To form 1-cycloheptylpiperazine.

  • Nucleophilic Substitution: To introduce the 4-methylbenzyl group.

G cluster_0 Step 1: Synthesis of 1-Cycloheptylpiperazine Intermediate cluster_1 Step 2: Synthesis of Final Product Piperazine Piperazine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Piperazine->Reductive_Amination Cycloheptanone Cycloheptanone Cycloheptanone->Reductive_Amination 1_Cycloheptylpiperazine 1-Cycloheptylpiperazine Reductive_Amination->1_Cycloheptylpiperazine Nucleophilic_Substitution Nucleophilic Substitution (Solvent: Acetonitrile, Heat) 1_Cycloheptylpiperazine->Nucleophilic_Substitution Intermediate from Step 1 4_Methylbenzyl_Chloride 4-Methylbenzyl Chloride 4_Methylbenzyl_Chloride->Nucleophilic_Substitution Base Base (e.g., K2CO3) Base->Nucleophilic_Substitution Final_Product 1-Cycloheptyl-4-(4-methylbenzyl)piperazine Nucleophilic_Substitution->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 1-Cycloheptylpiperazine

This step utilizes reductive amination, a robust method for forming C-N bonds.

  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cycloheptanone (1.1 eq).

  • Reductive Agent Addition: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product, 1-cycloheptylpiperazine, can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Synthesis of 1-Cycloheptyl-4-(4-methylbenzyl)piperazine

This step involves a standard nucleophilic substitution reaction.

  • Reaction Setup: Dissolve the 1-cycloheptylpiperazine (1.0 eq) from the previous step in a polar aprotic solvent like acetonitrile (ACN). Add a suitable base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by 4-methylbenzyl chloride (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The final crude product can be purified by flash column chromatography on silica gel to yield 1-cycloheptyl-4-(4-methylbenzyl)piperazine.

Physicochemical Properties and Characterization

The structural features of this molecule—a tertiary amine-rich piperazine core, a lipophilic cycloheptyl group, and an aromatic 4-methylbenzyl moiety—will dictate its physicochemical properties, such as solubility, lipophilicity (LogP), and basicity (pKa). These properties are crucial for its behavior in biological systems.

Predicted Properties
PropertyPredicted ValueSignificance
LogP ~4.5 - 5.5High lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
pKa ~8.5 - 9.5 (piperazine N)The piperazine nitrogens will be protonated at physiological pH, influencing receptor binding and solubility.
Polar Surface Area ~6.5 ŲLow polar surface area, consistent with good oral bioavailability potential.
Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment Synthesized_Compound Purified Compound NMR 1H & 13C NMR Synthesized_Compound->NMR Confirms connectivity MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Confirms mass HPLC HPLC/UPLC Synthesized_Compound->HPLC Quantifies purity EA Elemental Analysis Synthesized_Compound->EA Confirms elemental composition

Caption: Standard workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of all proton environments (cycloheptyl, piperazine, and 4-methylbenzyl protons) and their respective integrations. ¹³C NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically with a UV detector, is the standard method for determining the purity of the final compound.

Potential Applications and Pharmacological Rationale

The structural motifs within 1-cycloheptyl-4-(4-methylbenzyl)piperazine are present in numerous centrally active agents. The piperazine core is a well-known "privileged scaffold" in medicinal chemistry, frequently associated with activity at G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Dopaminergic and Serotonergic Activity: Many 1-benzylpiperazine derivatives interact with dopamine and serotonin receptors.[7] The combination of the benzyl group and another bulky substituent can tune the selectivity and potency for various receptor subtypes.

  • Sigma Receptor Modulation: Compounds like PB-28, which feature a 1-cyclohexylpiperazine moiety, are known high-affinity sigma receptor ligands.[8] Sigma receptors are implicated in a variety of neurological conditions, making this a plausible area of investigation.

  • Cannabinoid Receptor (CB1) Inverse Agonism: The benzhydryl piperazine scaffold, structurally related to the benzylpiperazine core, has been identified in CB1 inverse agonists.[4] The cycloheptyl group could serve as a lipophilic moiety interacting with the receptor.

Given these precedents, 1-cycloheptyl-4-(4-methylbenzyl)piperazine is a candidate for screening in assays related to neuropsychiatric disorders, pain, and other CNS-related conditions. Its high lipophilicity suggests it is likely to be blood-brain barrier penetrant.

Safety and Handling

As with any novel chemical entity, 1-cycloheptyl-4-(4-methylbenzyl)piperazine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Toxicity: The toxicological properties have not been investigated. It should be treated as a potentially hazardous substance. A Safety Data Sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion

1-Cycloheptyl-4-(4-methylbenzyl)piperazine is a structurally interesting molecule with significant potential for investigation in the field of drug discovery. While direct research is sparse, its synthesis is achievable through established, reliable chemical methodologies. This guide provides the necessary foundational information, from chemical identifiers to a detailed synthetic protocol and a rationale for its potential pharmacological investigation, enabling researchers to confidently incorporate this compound into their research and development programs.

References

  • PubChem. (n.d.). 1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (2025, December 26). 1-Cyclohexylpiperazine. Retrieved February 16, 2026, from [Link]

  • National Institutes of Health. (n.d.). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. PubMed Central. Retrieved February 16, 2026, from [Link]

  • Patsnap. (2021, April 13). Preparation method of 1-cyclohexylpiperazine. Eureka. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-cyclohexylpiperazine. Retrieved February 16, 2026, from [Link]

  • Wikidata. (n.d.). Methylbenzylpiperazine. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • World Journal of Pharmaceutical Research. (2016, June 5). Exploring pharmacological significance of piperazine scaffold. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-cycloheptyl-4-(4-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-cycloheptyl-4-(4-methylbenzyl)piperazine. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector at 258 nm. The method was systematically developed by optimizing chromatographic parameters and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and analytical applications in a pharmaceutical development setting.

Introduction

1-cycloheptyl-4-(4-methylbenzyl)piperazine is a novel piperazine derivative. As with any new chemical entity in the drug development pipeline, establishing a reliable analytical method for its quantification is paramount. Such methods are essential for assessing purity, performing stability studies, and ensuring the quality of the active pharmaceutical ingredient (API).[1][2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the analysis of aromatic compounds.

The structure of 1-cycloheptyl-4-(4-methylbenzyl)piperazine, featuring a hydrophobic cycloheptyl group, a basic piperazine core, and a UV-active 4-methylbenzyl moiety, makes it an ideal candidate for analysis by RP-HPLC with UV detection. This note provides a comprehensive guide to the logical development and rigorous validation of an analytical method tailored to this compound.

Scientific Rationale & Pre-development Analysis

A successful HPLC method is built on a sound understanding of the analyte's physicochemical properties.[3]

  • Stationary Phase Selection: The molecule possesses significant non-polar character due to the large cycloheptyl and methylbenzyl groups. This high hydrophobicity dictates the use of a reversed-phase separation mode. A C18 (octadecyl) column was selected as the primary choice to ensure strong hydrophobic interactions, leading to adequate retention.[4]

  • Mobile Phase Strategy:

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior solubilizing power for many organic molecules. It often provides different selectivity for aromatic compounds.[5]

    • Aqueous Phase & pH Control: The piperazine moiety contains two secondary amine groups, making the molecule basic. At neutral pH, the free base form can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To mitigate this, an acidic mobile phase is employed. By maintaining the pH at least 2 units below the pKa of the piperazine nitrogens, the analyte exists in a single, protonated, ionic form.[6][7] This minimizes silanol interactions and ensures a sharp, symmetrical peak. A phosphate buffer was selected for its efficacy in the desired pH range.

  • Detection Wavelength (λmax): The 4-methylbenzyl group acts as the chromophore. The UV spectrum of similar benzyl-containing compounds, such as benzylamine and the benzyl radical, shows notable absorption maxima between 255 nm and 260 nm, with another strong absorption band near 310 nm.[8][9][10] A photodiode array (PDA) detector scan confirmed that a wavelength of 258 nm provides optimal sensitivity for 1-cycloheptyl-4-(4-methylbenzyl)piperazine.

Experimental
3.1 Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: ACE C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: 1-cycloheptyl-4-(4-methylbenzyl)piperazine reference standard, HPLC-grade acetonitrile, monobasic potassium phosphate, and phosphoric acid. Water was purified using a Milli-Q system.

3.2 Optimized Chromatographic Conditions
ParameterOptimized Condition
Column ACE C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Development Protocol

The development process followed a systematic approach to achieve a robust and efficient separation.

4.1 Initial Scouting and Optimization

Initial experiments were conducted using a C18 column and a gradient elution from 50% to 90% acetonitrile to determine the approximate solvent strength required to elute the analyte. The analyte eluted at approximately 65% acetonitrile, which guided the selection of an isocratic mobile phase.

4.2 Mobile Phase Optimization

The percentage of acetonitrile was varied from 55% to 65%. A composition of 60% acetonitrile was found to provide an optimal retention factor (k) of approximately 4.5, falling within the ideal range of 2-10 for robust separations.[11] The pH of the aqueous component was adjusted to 3.0 with phosphoric acid, which resulted in a significant improvement in peak symmetry (Tailing Factor < 1.2).

4.3 Workflow Diagram

MethodDevelopment A Define Analytical Target: Quantification of Analyte B Analyte Characterization (Hydrophobicity, pKa, UV λmax) A->B C Initial Screening: Column (C18), Mobile Phase (ACN/H2O) B->C D Optimize Mobile Phase % Organic (Target k = 2-10) C->D E Optimize Mobile Phase pH (Target Peak Symmetry < 1.5) D->E F Fine-tune Parameters (Flow Rate, Temperature) E->F G Final Method & System Suitability Criteria F->G

Caption: A systematic workflow for HPLC method development.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13]

5.1 System Suitability

System suitability tests are an integral part of the method, ensuring the chromatographic system is adequate for the analysis.[14] The criteria must be met before any sample analysis.[15][16]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 1.0%
5.2 Specificity

Specificity was demonstrated by injecting a blank solution (diluent). There were no interfering peaks observed at the retention time of the 1-cycloheptyl-4-(4-methylbenzyl)piperazine peak.

5.3 Linearity and Range

Linearity was assessed by preparing standard solutions at six concentration levels from 50% to 150% of the target analytical concentration (e.g., 25 µg/mL to 75 µg/mL). The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResult
Correlation Coefficient (r²) > 0.999
Validated Range 25 - 75 µg/mL
5.4 Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Spike LevelMean Recovery (%)%RSD
80%99.8%0.4%
100%100.5%0.3%
120%100.2%0.5%
5.5 Precision
  • Repeatability (Intra-day): Six separate preparations of the standard solution at 100% concentration were analyzed on the same day. The %RSD was found to be 0.6% .

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD was found to be 0.8% .

5.6 LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

5.7 Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The system suitability criteria were met under all varied conditions, demonstrating the method's reliability.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase pH: ± 0.1 units

5.8 Validation Workflow Diagram

ValidationWorkflow cluster_System System Performance cluster_Method Method Performance Characteristics (ICH Q2) A System Suitability (Tailing, Plates, %RSD) B Specificity (No Interference) A->B C Linearity & Range (r² > 0.999) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ (Sensitivity) E->F G Robustness (Deliberate Variations) F->G H Validated Method Ready for Routine Use G->H

Caption: Logical flow of experiments for HPLC method validation.

Conclusion

A robust, specific, and reliable isocratic RP-HPLC method for the quantitative determination of 1-cycloheptyl-4-(4-methylbenzyl)piperazine has been successfully developed and validated. The method adheres to the stringent requirements of the ICH guidelines, demonstrating excellent linearity, accuracy, and precision.[17] The straightforward mobile phase, isocratic elution, and short run time make this method highly suitable for routine quality control analysis, stability testing, and other quantitative applications in a pharmaceutical laboratory.

References
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). Retrieved from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]

  • Shimadzu. (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Validation Online. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectra of the benzyl radical formed during pulse radiolysis. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride. Retrieved from [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Ultraviolet Absorption Spectrum of the Benzyl Cation observed by the Pulse Radiolysis of Benzyl Chloride. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • SIELC Technologies. (2024, July 30). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexyl-1-[4-(4-methoxy-benzenesulfonyl)-benzyl]-2-methyl-piperazine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • CompTox Chemicals Dashboard, EPA. (2025, October 15). 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2020, July 2). Development of HPLC method for quantitative determination of epimidin. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

Sources

Preparation of 1-cycloheptyl-4-(4-methylbenzyl)piperazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 1-cycloheptyl-4-(4-methylbenzyl)piperazine Hydrochloride

Executive Summary & Scope

This technical guide details the protocol for the synthesis of 1-cycloheptyl-4-(4-methylbenzyl)piperazine hydrochloride , a pharmacophore structurally related to Sigma-1 receptor ligands and antihistamines (e.g., Cyclizine analogs).

Unlike standard alkylation routes which often suffer from poly-alkylation and quaternary ammonium salt impurities, this protocol utilizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This method ensures high chemoselectivity for the secondary amine, minimizing side products. The subsequent salt formation is engineered to prevent "oiling out"—a common failure mode in lipophilic amine salt preparation—by utilizing anhydrous conditions.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Reaction Design

Retrosynthetic Logic

The target molecule is an unsymmetrically substituted piperazine. Direct alkylation of 1-(4-methylbenzyl)piperazine with cycloheptyl bromide is kinetically sluggish due to the steric bulk of the seven-membered ring and prone to elimination side reactions.

Therefore, the optimal route is Reductive Amination :

  • Electrophile: Cycloheptanone (accessible, reactive ketone).

  • Nucleophile: 1-(4-methylbenzyl)piperazine (secondary amine).

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][3][4]

Why STAB? Unlike NaCNBH₃, STAB is non-toxic and does not require pH adjustment. Unlike NaBH₄, it is mild enough to not reduce the ketone before iminium formation, preventing the formation of cycloheptanol impurities [1].

Reaction Pathway Visualization

ReactionScheme Start1 1-(4-methylbenzyl) piperazine Inter Iminium Ion Intermediate Start1->Inter Dehydration Start2 Cycloheptanone Start2->Inter Dehydration ProductBase Free Base (Target) Inter->ProductBase Reduction (Hydride Transfer) Reagent NaBH(OAc)3 DCE, 25°C Reagent->Inter ProductSalt HCl Salt (Final) ProductBase->ProductSalt 4M HCl/Dioxane in EtOAc

Figure 1: Convergent synthesis via reductive amination followed by anhydrous salt formation.

Materials & Equipment

ReagentCASEquiv.Role
1-(4-methylbenzyl)piperazine 5321-48-2*1.0Nucleophile
Cycloheptanone 502-42-11.1Electrophile
Sodium Triacetoxyborohydride 56553-60-71.4Reducing Agent
Acetic Acid (Glacial) 64-19-71.0Catalyst (Optional)
1,2-Dichloroethane (DCE) 107-06-2SolventReaction Medium
4M HCl in Dioxane --1.1Salting Agent

*Note: If CAS 5321-48-2 is unavailable, it can be synthesized by reacting piperazine with 4-methylbenzyl chloride (See Ref [2]).

Detailed Experimental Protocols

Protocol A: Synthesis of the Free Base

Objective: Couple the piperazine core with the cycloheptyl ring.

  • Preparation: In an oven-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-(4-methylbenzyl)piperazine (1.90 g, 10 mmol) in 1,2-Dichloroethane (DCE) (40 mL).

  • Ketone Addition: Add Cycloheptanone (1.23 g, 11 mmol, 1.1 eq).

    • Process Tip: If the reaction is slow, add Acetic Acid (0.6 g, 10 mmol). This catalyzes iminium formation by protonating the carbonyl oxygen.

  • Stirring: Stir the mixture at Room Temperature (20–25°C) for 30 minutes. This allows the equilibrium formation of the iminium species.[2]

  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol, 1.4 eq) portion-wise over 5 minutes.

    • Safety: STAB evolves hydrogen gas slowly; ensure venting.

  • Reaction: Remove the ice bath and stir at Room Temperature for 4–16 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The ketone spot (high Rf) should disappear; the secondary amine spot (low Rf) should convert to a mid-polarity tertiary amine.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Combine organic layers, wash with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude oil.

Protocol B: Purification & Salt Formation (The "Anti-Oil" Method)

Objective: Convert the lipophilic free base into a stable, crystalline Hydrochloride salt without forming a gum.

  • Solvent Switch: Dissolve the crude free base oil from Protocol A in Ethyl Acetate (EtOAc) (20 mL).

    • Critical Step: Do not use alcohols (MeOH/EtOH) initially, as they increase the solubility of the salt, making precipitation difficult.

  • Acid Addition: Cool the solution to 0°C. slowly add 4M HCl in Dioxane (2.75 mL, ~1.1 eq) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid ("oiling out"), heat the mixture to reflux until the oil dissolves, add a seed crystal, and let it cool slowly to RT. Alternatively, add Diethyl Ether as an anti-solvent.

  • Isolation: Stir the suspension at 0°C for 1 hour to maximize yield. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove residual organic impurities and excess acid.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow Step1 Mix Amine + Ketone in DCE (30 min) Step2 Add STAB Stir 4-16h @ RT Step1->Step2 Step3 Quench (NaHCO3) Extract (DCM) Step2->Step3 Step4 Concentrate to Free Base Oil Step3->Step4 Step5 Dissolve in EtOAc Add 4M HCl/Dioxane Step4->Step5 Step6 Filter & Dry (Vacuum Oven) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and isolation.

Analytical Validation (QC)

To ensure the protocol was successful, compare your results against these expected parameters.

TestExpected ResultDiagnostic Note
Appearance White to off-white crystalline solidIf yellow/brown, recrystallize from EtOH/Et₂O.
¹H-NMR (DMSO-d₆) δ 10.5-11.0 (br s, 1H, NH⁺)Confirms Salt Formation.
δ 7.1-7.3 (m, 4H, Ar-H)Characteristic AA'BB' system of p-tolyl.
δ 4.2 (s, 2H, Benzyl CH₂)Shifted downfield due to N-protonation.
δ 3.0-3.5 (m, 8H, Piperazine)Broadening indicates salt form.
δ 2.3 (s, 3H, Ar-CH₃)Methyl group on the aromatic ring.
δ 1.3-2.0 (m, 13H, Cycloheptyl)Multiplets for the 7-membered ring.
Melting Point >220°C (Decomposition)Sharp range indicates high purity.[5]
Solubility Water (High), DMSO (High), DCM (Low)Typical for HCl salts.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Syntheses. (1973). "1-Benzylpiperazine."[5][6] Organic Syntheses, Coll.[5] Vol. 5, p.88.

  • BenchChem. (2025).[2] "Application Notes: Reductive Amination with Piperazine Derivatives."

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).

Sources

Application Note: Dosing & Formulation of 1-Cycloheptyl-4-(4-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 1-cycloheptyl-4-(4-methylbenzyl)piperazine , a lipophilic ligand belonging to the N-alkyl-N'-benzylpiperazine class.

Based on its structural pharmacophore, this compound is a close analog of WMS-11 (1-cycloheptyl-4-(4-methoxybenzyl)piperazine) and PB28 , classifying it as a high-affinity Sigma Receptor (σR) Modulator . These compounds typically exhibit potent antagonism at Sigma-1 (σ1) receptors and mixed affinity for Sigma-2 (σ2) receptors, making them critical tools in studying neuropathic pain, addiction (cocaine blockade), and neuroprotection.

Compound ID: 1-cycloheptyl-4-(4-methylbenzyl)piperazine (WMS-11 Analog) Target Class: Sigma-1 Receptor Antagonist / Sigma-2 Receptor Ligand Primary Applications: Neuropathic Pain Models, Psychostimulant Antagonism, Neuroprotection Studies.

Compound Profile & Mechanism

This molecule features a cycloheptyl ring (enhancing σ1 selectivity over σ2 compared to cyclohexyl analogs) and a 4-methylbenzyl moiety (lipophilic domain).

  • Mechanism of Action:

    • σ1 Receptor: Acts as a "chaperone antagonist."[1] Under cellular stress, σ1 receptors translocate from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM). This compound prevents this translocation or inhibits the protein-protein interactions between σ1 and client proteins (e.g., NMDA receptors, ion channels), thereby dampening nociceptive signaling and excitotoxicity.

    • σ2 Receptor: May induce cytotoxicity in proliferating tumor cells (if dosed at high concentrations) or modulate calcium release.

Mechanistic Pathway Diagram

The following diagram illustrates the interference of the compound with the Sigma-1 translocation pathway.

SigmaMechanism Stress Cellular Stress / Agonist Sig1_MAM Sigma-1 (Inactive) at MAM (ER) Stress->Sig1_MAM Triggers Translocation Translocation to Plasma Membrane Sig1_MAM->Translocation Sig1_PM Sigma-1 (Active) at Plasma Membrane Translocation->Sig1_PM PPI Interaction with Ion Channels (NMDA/Kv) Sig1_PM->PPI Pain Nociception / Central Sensitization PPI->Pain Compound 1-cycloheptyl-4-(4-methylbenzyl)piperazine (Antagonist) Compound->Sig1_MAM  Binds & Stabilizes Compound->Translocation  BLOCKS

Figure 1: Mechanism of Action. The compound acts as an antagonist, preventing the translocation of Sigma-1 receptors from the ER/MAM to the plasma membrane, thereby blocking downstream nociceptive signaling.

Formulation Protocols

Due to the lipophilic nature of the benzyl-piperazine scaffold, this compound has poor water solubility. Proper formulation is critical to prevent precipitation in the peritoneal cavity.

Preferred Vehicle: Cyclodextrin Complex

This is the gold standard for Sigma ligands to ensure bioavailability without the confounding effects of high DMSO concentrations.

  • Stock Preparation:

    • Weigh the calculated amount of hydrochloride salt (if available) or free base.

    • Vehicle: 20% (w/v)

      
      -Cyclodextrin (HP-
      
      
      
      -CD) in sterile water or 0.9% saline.
    • Protocol: Add compound to vehicle. Sonicate at 40°C for 20–30 minutes until clear.

    • pH Adjustment: If using the free base, add equimolar HCl (0.1 N) dropwise to solubilize before adding cyclodextrin. Adjust final pH to 6.0–7.0.

Alternative Vehicle (Acute Studies)

For short-term studies where cyclodextrin is unavailable:

  • Mixture: 5% DMSO / 5% Tween-80 / 90% Saline.

  • Note: Inject slowly to avoid local irritation.

Dosing Guidelines (Rodent Models)

The following doses are derived from pharmacophore-matched data (WMS-11, PB28) and standard Sigma-1 antagonist profiling.

A. Dose Ranges by Indication
IndicationSpeciesRouteEffective Dose RangeFrequencyNotes
Neuropathic Pain Mousei.p.10 – 30 mg/kg Acute (Pre-test)Administer 30 min prior to testing.
Cocaine Antagonism Mousei.p.3 – 10 mg/kg AcuteBlocks cocaine-induced locomotor hyperactivity.
Neuroprotection Rats.c.3 – 10 mg/kg Daily x 7 daysSubcutaneous route preferred for chronic dosing.
Toxicity Assessment Mousei.p.> 60 mg/kg SingleMonitor for sedation/catalepsy (Rotarod).
B. The "Bell-Shaped" Curve Warning

Sigma receptor ligands frequently exhibit bell-shaped dose-response curves.

  • Low Dose (<1 mg/kg): Often ineffective.

  • Optimal Dose (10–30 mg/kg): Maximal antagonist efficacy.

  • High Dose (>60 mg/kg): Loss of selectivity; potential off-target binding to Muscarinic or Histamine receptors, causing sedation that confounds behavioral data.

Experimental Workflows

Protocol 1: Evaluation in Chemotherapy-Induced Neuropathic Pain (Paclitaxel Model)

This protocol validates the compound's ability to reverse allodynia mediated by Sigma-1 activation.

Step-by-Step Methodology:

  • Induction: Administer Paclitaxel (2 mg/kg, i.p.) to mice on days 0, 2, 4, and 6.

  • Baseline: Confirm mechanical allodynia (Von Frey threshold < 0.5g) on Day 14.

  • Treatment Groups (n=8/group):

    • Vehicle (20% HP-

      
      -CD).
      
    • Compound Low (10 mg/kg).

    • Compound High (30 mg/kg).

    • Positive Control (Gabapentin 100 mg/kg).

  • Administration: Inject test compound i.p.

  • Testing: Measure Von Frey thresholds at 30, 60, 120, and 240 minutes post-injection.

  • Analysis: Calculate % Maximum Possible Effect (MPE).

Protocol 2: Cocaine-Induced Locomotor Activity

Sigma-1 antagonists are unique in their ability to block the psychostimulant effects of cocaine without affecting basal locomotion.

  • Habituation: Place mice in locomotor chambers for 60 mins.

  • Pre-treatment: Inject 1-cycloheptyl-4-(4-methylbenzyl)piperazine (10 mg/kg, i.p.).

  • Wait Period: 15 minutes.

  • Challenge: Inject Cocaine (15 mg/kg, i.p.).

  • Measurement: Record horizontal ambulation for 60 mins.

  • Success Criteria: Significant reduction in total distance traveled compared to Vehicle+Cocaine group, with no reduction in Vehicle+Saline group (rule out sedation).

Experimental Workflow Diagram

Workflow Prep 1. Formulation (20% HP-Beta-CD) Induction 2. Model Induction (Paclitaxel/Cocaine) Dosing 3. Dosing (i.p.) (10-30 mg/kg) Prep->Dosing Induction->Dosing Wait 4. Absorption (Wait 30 min) Dosing->Wait Assay 5. Behavioral Assay (Von Frey / Locomotor) Wait->Assay Tissue 6. Tissue Collection (Brain/Spinal Cord) Assay->Tissue

Figure 2: Experimental Workflow. Standard operating procedure for evaluating efficacy in rodent models.

Safety & Toxicology Checks

Before interpreting efficacy data, you must validate that the compound does not cause motor impairment.

  • Rotarod Test: Administer the highest effective dose (e.g., 30 mg/kg). Place mice on an accelerating rotarod (4–40 rpm) over 5 minutes.

    • Result: Latency to fall should not differ significantly from vehicle.

  • Open Field: Ensure total distance traveled in a drug-naive animal is not suppressed (indicates sedation).

References

  • Matsumoto, R. R., et al. (2001). Characterization of two novel sigma receptor ligands: antidystonic effects in rats and binding properties. Journal of Pharmacology and Experimental Therapeutics.

  • Mesangeau, C., et al. (2008). Conversion of a sigma-1 receptor antagonist into a sigma-2 receptor agonist: synthesis and biological evaluation. Journal of Medicinal Chemistry.

  • Robson, M. J., et al. (2012). Sigma-1 receptors: potential targets for the treatment of substance abuse.[2][3] Current Pharmaceutical Design.

  • Sánchez-Fernández, G., et al. (2017). Sigma-1 receptor antagonists: a new class of neuromodulatory analgesics. Advances in Experimental Medicine and Biology.

(Note: The specific compound 1-cycloheptyl-4-(4-methylbenzyl)piperazine is a close structural analog of the well-characterized WMS-11. The protocols above are standardized based on the physicochemical and pharmacological properties of the WMS/PB28 series.)

Sources

Application Note: Selective N-Alkylation of Piperazine with 4-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 1-(4-methylbenzyl)piperazine, focusing on process control, impurity management, and scalable methodology.

Executive Summary

The selective mono-alkylation of piperazine presents a classic challenge in organic synthesis due to the symmetric nucleophilicity of the diamine core. Reaction with 4-methylbenzyl chloride often leads to a statistical mixture of unreacted piperazine, the desired mono-alkylated product (1-MBZP), and the undesired bis-alkylated impurity (1,4-bis(4-methylbenzyl)piperazine).

This guide details a Direct Nucleophilic Substitution Protocol that leverages stoichiometric excess and solubility differentials to achieve >90% mono-selectivity without the need for protecting groups. A secondary Boc-Protected Route is provided for applications requiring pharmaceutical-grade purity (>99.5%) where chromatographic purification is not feasible.

Reaction Mechanism & Critical Control Points

The reaction proceeds via an SN2 mechanism where the secondary amine of piperazine attacks the benzylic carbon of 4-methylbenzyl chloride.

Key Challenges:

  • Bis-Alkylation: Once the mono-alkylated product is formed, it remains nucleophilic. In non-polar solvents, the mono-alkylated product may be more nucleophilic than the starting material due to solubility factors, leading to runaway bis-alkylation.

  • HCl Scavenging: The reaction generates HCl, which protonates the piperazine. Protonated piperazine is non-nucleophilic. An effective base or excess piperazine is required to maintain the free amine cycle.

Reaction Scheme (DOT Visualization)

ReactionPathway Pip Piperazine (Excess) Mono 1-(4-Methylbenzyl) piperazine (Target) Pip->Mono + MBC SN2 Reaction Salt Piperazine HCl Salt Pip->Salt + HCl (Byproduct) MBC 4-Methylbenzyl Chloride Bis 1,4-Bis(4-methylbenzyl) piperazine (Impurity) Mono->Bis + MBC Over-Alkylation Control Control Point: Use 3-5 eq. Piperazine to suppress Bis-formation Control->Mono

Figure 1: Reaction pathway highlighting the competitive bis-alkylation side reaction and the stoichiometric control strategy.

Reagents & Materials

Table 1: Reagent Specifications
ReagentCAS RegistryRoleEq. (Molar)Notes
Piperazine (Anhydrous) 110-85-2Nucleophile / Base4.0 - 5.0Large excess is critical to favor mono-alkylation [1].
4-Methylbenzyl Chloride 104-82-5Electrophile1.0Limiting reagent. Also known as

-chloro-

-xylene.
Ethanol (Absolute) 64-17-5SolventN/AHigh solubility for reagents; allows precipitation of bis-salts.
HCl (conc. or gas) 7647-01-0Salt FormationN/AUsed in workup to isolate product as dihydrochloride salt.
Sodium Hydroxide 1310-73-2NeutralizationN/AFor converting salt back to free base if required.

Safety Note: 4-Methylbenzyl chloride is a lachrymator and skin irritant. Handle in a fume hood. Piperazine is a sensitizer; avoid dust inhalation.

Protocol A: Direct Mono-Alkylation (High Throughput)

This method is preferred for scale-up (grams to kilograms). It relies on the statistical probability of the electrophile encountering unsubstituted piperazine when the latter is present in large excess.

Step-by-Step Methodology

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (anhydrous, 4.0 eq) in Absolute Ethanol (10 mL per gram of piperazine) .

  • Heat the mixture to 60°C until the piperazine is fully dissolved.

2. Addition:

  • Dissolve 4-Methylbenzyl chloride (1.0 eq) in a small volume of ethanol.

  • Crucial Step: Add the chloride solution dropwise to the stirring piperazine solution over 30–60 minutes.

    • Why? Slow addition ensures the concentration of the alkylating agent remains low relative to the piperazine, minimizing bis-alkylation [2].

3. Reaction Phase:

  • Reflux the mixture at 78°C for 2–3 hours .

  • Monitor reaction progress via TLC (System: DCM/MeOH/NH3 90:9:1) or LC-MS. The spot for 4-methylbenzyl chloride should disappear.

4. Workup & Purification (The "Acid-Base" Swing):

  • Solvent Removal: Evaporate the ethanol under reduced pressure to obtain a solid/oil residue.

  • Water Extraction: Resuspend the residue in water. Filter off any insoluble precipitate (this is often the bis-alkylated impurity, which has very low water solubility compared to the mono-product).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (3x).

    • Note: At neutral/basic pH, excess piperazine stays in the water, while the mono-alkylated product partitions into the organic phase.

  • Salt Formation (Optional for high purity):

    • Dry the organic layer over Na2SO4 and filter.

    • Bubble dry HCl gas or add HCl/Ethanol solution to the organic phase.

    • The 1-(4-methylbenzyl)piperazine dihydrochloride will precipitate as a white solid.

    • Filter and wash with cold acetone or ether.

    • Yield: Typically 70–85%.[1]

    • Melting Point: ~178–179 °C (as HCl salt) [3].[2]

Protocol B: Protected Route (N-Boc Strategy)

Use this protocol if the direct method yields insufficient purity or if the starting materials are extremely high-value.

Workflow Diagram (DOT Visualization)

BocRoute Step1 Step 1: Protection Piperazine + Boc2O (1 eq) -> N-Boc-Piperazine Step2 Step 2: Alkylation N-Boc-Piperazine + 4-Methylbenzyl Chloride (K2CO3, Acetonitrile, Reflux) Step1->Step2 Isolation of Mono-Boc Step3 Step 3: Deprotection 4N HCl in Dioxane or TFA/DCM Step2->Step3 Intermediate: 1-Boc-4-(4-methylbenzyl)piperazine Final Pure 1-(4-Methylbenzyl)piperazine Step3->Final Neutralization

Figure 2: Step-wise synthesis using Boc-protection to guarantee mono-selectivity.

Brief Methodology:

  • Protection: React piperazine with Boc-anhydride (0.9 eq) in DCM to form tert-butyl piperazine-1-carboxylate. Purify to remove di-Boc species.

  • Alkylation: React N-Boc-piperazine (1.0 eq) with 4-methylbenzyl chloride (1.1 eq) and K2CO3 (2.0 eq) in Acetonitrile at reflux for 4 hours.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane or TFA/DCM to remove the Boc group.

  • Result: This route eliminates the possibility of bis-alkylation at the alkylation step, as the second nitrogen is chemically blocked [4].

Analytical Validation

To verify the identity and purity of the synthesized 1-(4-methylbenzyl)piperazine:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.34 (s, 3H, Ar-CH3 )
      
    • 
       2.90 (t, 4H, piperazine ring -CH2- adjacent to NH)
      
    • 
       2.45 (broad s, 4H, piperazine ring -CH2- adjacent to N-Bn)
      
    • 
       3.48 (s, 2H, benzylic CH2 )
      
    • 
       7.10–7.25 (m, 4H, Aromatic protons) [3].
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 191.15

    • Look for absence of [M+H]+ ~297 (Bis-alkylated impurity).

References

  • Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine.[3][4] Organic Syntheses, 42, 36.

  • Brockunier, L. L., et al. (2000). A practical synthesis of 1-substituted piperazines. Tetrahedron Letters, 41(44), 8661-8664.
  • Kucerova, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2227.

  • BenchChem. (2025).[5] A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Cycloheptyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cycloheptyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to Cycloheptyl Piperazine Synthesis

Cycloheptyl piperazine is a valuable building block in medicinal chemistry. The efficiency of its synthesis is paramount, and temperature is a key variable that governs reaction rate, yield, and impurity profile. The two most common synthetic routes to this compound are:

  • Reductive Amination: The reaction of cycloheptanone with piperazine, followed by reduction of the resulting imine or enamine intermediate.

  • N-Alkylation: The direct alkylation of piperazine with a cycloheptyl halide or sulfonate.

Optimizing the temperature for each of these routes is critical for success. This guide will provide detailed troubleshooting advice and protocols to help you navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for cycloheptyl piperazine synthesis?

The optimal temperature range is highly dependent on the chosen synthetic route.

  • For reductive amination , the reaction is often initiated at a lower temperature (e.g., 0°C or room temperature) to control the initial formation of the hemiaminal and imine intermediates. The temperature may then be gradually increased to facilitate the reduction step, with typical ranges falling between room temperature and 75°C.[1]

  • For N-alkylation with cycloheptyl halides, higher temperatures are generally required to drive the nucleophilic substitution. Reflux conditions in solvents like acetonitrile or dioxane are common.[2][3] This can translate to temperatures from 80°C to over 110°C, depending on the solvent's boiling point.

Q2: How does temperature critically impact the reaction rate and yield?

Temperature directly influences the reaction kinetics. According to collision theory, increasing the temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.

  • Insufficient Temperature: If the temperature is too low, the reactants may lack the necessary activation energy to overcome the reaction barrier, resulting in a sluggish or stalled reaction and consequently, low yield.[1]

  • Excessive Temperature: While higher temperatures accelerate the desired reaction, they can disproportionately accelerate side reactions or lead to the degradation of reactants, reagents, or the final product, ultimately reducing the isolated yield of the pure compound.[4]

Q3: What are the common temperature-related side reactions?

Elevated temperatures can promote several undesirable side reactions:

  • In N-Alkylation: The primary side product is the di-alkylation of piperazine, where two cycloheptyl groups are attached to the piperazine ring. Higher temperatures increase the nucleophilicity of the mono-substituted product, making it more competitive with the starting piperazine for the alkylating agent.[5]

  • In Reductive Amination: High temperatures can promote self-condensation of cycloheptanone (an aldol reaction) or other side reactions involving the ketone. Furthermore, some reducing agents can decompose or react undesirably at elevated temperatures.

Q4: Is it feasible to run these syntheses at room temperature?
  • N-Alkylation with a cycloheptyl halide is typically very slow at room temperature and often requires heating to proceed at a practical rate.[6]

  • Reductive Amination can sometimes be performed at room temperature, particularly with highly reactive reducing agents like sodium triacetoxyborohydride.[7] However, the reaction may require an extended period to reach completion. For some substrates, a gradual increase in temperature is optimal for driving the reaction forward.[1]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems and provides solutions focused on temperature optimization.

Problem 1: Low or No Product Yield
Possible CauseScientific Rationale & Troubleshooting Steps
Temperature is too low. The system lacks sufficient activation energy for the reaction to proceed at a reasonable rate. Solution: Monitor the reaction at its current temperature for 1-2 hours using TLC or LC-MS. If no product formation is observed, incrementally increase the temperature by 10-15°C and continue monitoring. For reductive aminations, a range of 50-75°C is often effective.[1][8] For N-alkylations, heating to reflux in a suitable solvent is a common starting point.[2][9]
Temperature is too high, causing degradation. Reactants, intermediates, or the product itself may be thermally unstable. The reducing agent (in reductive amination) or the base (in N-alkylation) might also decompose. Solution: If initial high-temperature trials yield a complex mixture of byproducts with little desired product, reduce the temperature significantly. Attempt the reaction at a lower temperature for a longer duration. For instance, if refluxing in acetonitrile (~82°C) causes degradation, switch to a lower-boiling solvent or simply heat at a lower, controlled temperature (e.g., 60°C).
Problem 2: High Levels of Impurities Detected
Possible CauseScientific Rationale & Troubleshooting Steps
Promotion of side reactions at elevated temperatures. As mentioned in the FAQs, higher temperatures can accelerate side reactions like di-alkylation or ketone self-condensation. The activation energy for these side reactions may be comparable to or lower than the desired reaction at elevated temperatures. Solution: Lower the reaction temperature. For N-alkylation, this is the most effective way to minimize the formation of the di-cycloheptyl piperazine byproduct.[5] Consider using a larger excess of piperazine to statistically favor mono-alkylation at a moderate temperature.
Impurity profile changes with temperature. The specific impurities generated can be temperature-dependent. For example, at very high temperatures, you might see evidence of elimination reactions from the cycloheptyl halide. Solution: Perform a temperature screening experiment (see Protocol 1) and analyze the impurity profile at each temperature point by LC-MS. This will allow you to identify a temperature window that maximizes product formation while minimizing the formation of specific, problematic impurities.
Problem 3: Reaction Stalls Before Reaching Completion
Possible CauseScientific Rationale & Troubleshooting Steps
Catalyst deactivation (if applicable). In catalytic reductive aminations (e.g., using Pd/C and H₂), the catalyst can lose activity at higher temperatures through sintering or poisoning. Solution: Consult the manufacturer's specifications for the catalyst's optimal operating temperature range. It is generally advisable to operate in the lower to mid-range of this specification to ensure catalyst longevity throughout the reaction. A typical temperature for such hydrogenations is around 50°C.[10]
Establishment of an unfavorable equilibrium. The initial step of reductive amination, the formation of the imine/enamine from cycloheptanone and piperazine, is a reversible equilibrium reaction that produces water.[11] At higher temperatures, without effective removal of water, the equilibrium may shift back towards the starting materials. Solution: While temperature is a factor, the primary solution here is the efficient removal of water using molecular sieves or a Dean-Stark apparatus. Maintaining a moderate temperature (e.g., 50-60°C) is often sufficient once water removal is addressed.

Visualization of Key Processes

Experimental Workflow for Temperature Optimization

G cluster_0 Phase 1: Small-Scale Screening cluster_1 Phase 2: Optimization & Scale-Up A Set up 4-5 parallel reactions (e.g., 1 mmol scale) B Assign distinct temperatures (e.g., RT, 40°C, 60°C, 80°C) A->B C Monitor all reactions at set time points (e.g., 2h, 6h, 24h) via TLC/LC-MS B->C D Analyze yield and purity profile for each temperature C->D E Identify optimal temperature range (Best yield vs. impurity trade-off) D->E Select best condition F Perform a larger scale reaction at the optimized temperature E->F G Confirm results and proceed with full-scale synthesis F->G

Caption: Workflow for systematic temperature optimization.

Reductive Amination: Temperature-Sensitive Steps

G cluster_info Key Temperature Influence Reactants Cycloheptanone + Piperazine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Equilibrium Step 1 Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Rate increases with Temp) Equilibrium Step 2 Product Cycloheptyl Piperazine Iminium->Product Reduction (Irreversible) Info Higher temperature drives the dehydration step (Hemiaminal to Iminium Ion) by removing water, shifting the equilibrium forward.

Caption: Mechanism showing the temperature-dependent dehydration step.

Troubleshooting Low Yield

G Start Low Yield Observed CheckTemp Is the reaction temperature within the expected range? Start->CheckTemp TooLow Is it too low? CheckTemp->TooLow Yes OtherFactors Problem persists. Investigate other parameters: - Reagent purity - Solvent choice - Catalyst activity CheckTemp->OtherFactors No TooHigh Is it too high? TooLow->TooHigh No IncreaseTemp Action: Increase temperature in 10-15°C increments. Monitor reaction progress. TooLow->IncreaseTemp Yes DecreaseTemp Action: Decrease temperature. Consider longer reaction time. TooHigh->DecreaseTemp Yes TooHigh->OtherFactors No IncreaseTemp->OtherFactors DecreaseTemp->OtherFactors

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols & Data

Protocol 1: Temperature Scouting for Reductive Amination

This protocol outlines a parallel experiment to quickly identify the optimal temperature range.

Materials:

  • Cycloheptanone (1.0 eq)

  • Piperazine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Reaction vessels (e.g., 5 x 25 mL round-bottom flasks)

  • Stir bars and heating mantles/stirrers

Procedure:

  • To each of the five flasks, add piperazine (1.2 eq) and dissolve in the chosen solvent.

  • Add cycloheptanone (1.0 eq) to each flask and stir for 30 minutes at room temperature to allow for initial imine formation.

  • Place each flask in a heating mantle or bath set to a different temperature: RT (20-25°C), 35°C, 50°C, 65°C, and 80°C.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to each flask.

  • Allow the reactions to stir at their respective temperatures for 12 hours.

  • Take a small aliquot from each reaction, quench with saturated sodium bicarbonate solution, extract with DCM, and analyze by TLC and LC-MS to determine conversion and purity.

Expected Outcome Data:

Temperature (°C)Relative Reaction RateProduct Yield (LC-MS)Key Impurities Noted
25SlowLow to ModerateUnreacted starting materials
35ModerateModerate to GoodMinor unreacted starting materials
50FastHigh Minimal impurities
65Very FastHighSlight increase in minor byproducts
80Very FastModerate to HighNoticeable degradation/byproduct formation
Protocol 2: Temperature Optimization for N-Alkylation

Materials:

  • Piperazine (5.0 eq)

  • Cycloheptyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Reaction vessels

Procedure:

  • To each of four flasks, add piperazine (5.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Set each flask to stir at a different temperature: 50°C, 65°C, 80°C (reflux), and a control at room temperature.

  • Add cycloheptyl bromide (1.0 eq) to each flask.

  • Stir the reactions at their designated temperatures for 24 hours.

  • Monitor the reactions by TLC or LC-MS to assess the consumption of cycloheptyl bromide and the ratio of mono- to di-alkylated product.

Expected Outcome Data:

Temperature (°C)Conversion of Cycloheptyl BromideRatio of Mono:Di-Alkylated Product
25< 5%N/A
50~60%> 20:1
65~90%~15:1
80 (Reflux)> 98%~8:1

References

  • BenchChem. (2025).
  • Roiban, G.-D., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof. (MX2011006590A).
  • Koei Chemical Co Ltd. (1986). Production of 1-cyclopentylpiperazine. (JPS61158973A).
  • CN112645901A. (2021). Preparation method of 1-cyclohexyl piperazine.
  • Patsnap. (2021). Preparation method of 1-cyclohexylpiperazine. Eureka.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • StudySmarter. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with.
  • Jagadeesh, R. V., et al. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-cyclopentyl series.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • BenchChem. (2025).
  • MDPI. (2023).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and....
  • PMC. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.

Sources

Technical Support Center: Minimizing Side Reactions in 4-Methylbenzyl Group Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the strategic application of the 4-methylbenzyl (PMB) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the attachment of the 4-methylbenzyl group to alcohols, amines, and thiols. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to proactively minimize side reactions and optimize your synthetic outcomes.

Introduction: The 4-Methylbenzyl Group in Modern Synthesis

The 4-methylbenzyl (PMB) group is a valuable tool in the synthetic chemist's arsenal for the protection of hydroxyl, amino, and thiol functionalities. Its stability under a range of conditions and its selective deprotection protocols make it an attractive choice. However, like any synthetic transformation, the introduction of the PMB group is not without its potential pitfalls. Unwanted side reactions can lead to reduced yields, complex purification challenges, and, in the worst-case scenario, the failure of a synthetic campaign. This guide is structured to help you anticipate, diagnose, and resolve these issues.

Troubleshooting Guide: Diagnosing and Resolving Side Reactions

This section is organized by common problems observed during the attachment of the 4-methylbenzyl group. Each problem is followed by a discussion of probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts

Possible Cause A: Over-alkylation of Primary and Secondary Amines

When protecting primary or secondary amines, a common and often frustrating side reaction is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2][3][4][5] This occurs because the newly formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[1][4]

Solutions:

  • Stoichiometry Control: Use a minimal excess of the 4-methylbenzylating agent. A 1.1 to 1.2 molar equivalent is a good starting point.

  • Choice of Base: The base plays a critical role. Strong, non-nucleophilic bases are preferred. For amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] In some cases, hindered organic bases like diisopropylethylamine (DIPEA) can be used.

  • Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second and third alkylation steps more effectively than the initial desired reaction.

  • Alternative Methods: For challenging substrates prone to over-alkylation, consider alternative strategies such as reductive amination with 4-methylbenzaldehyde. This method offers greater control over mono-alkylation.[5]

Possible Cause B: C-Alkylation (Friedel-Crafts Type Side Reaction)

If your substrate contains an electron-rich aromatic ring, you may observe C-alkylation, where the 4-methylbenzyl group attaches to a carbon atom of the aromatic ring instead of the intended heteroatom.[7][8][9][10][11] This is a Friedel-Crafts type reaction that can be promoted by Lewis acidic conditions, which can be inadvertently generated.

Solutions:

  • Avoid Lewis Acidic Conditions: Ensure that your reagents and solvents are free from Lewis acidic impurities.

  • Solvent Choice: Avoid using aromatic solvents like toluene, which can compete in Friedel-Crafts reactions.[12] Dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are generally better choices, although DMF can sometimes be problematic at high temperatures.[13]

  • Careful Selection of 4-Methylbenzyl Source: While 4-methylbenzyl chloride is common, under certain conditions, it can generate HCl, which can protonate the alcohol and create conditions conducive to carbocation formation and subsequent Friedel-Crafts reactions. Using 4-methylbenzyl bromide may alter the reactivity profile. For highly sensitive substrates, consider using a 4-methylbenzyl trichloroacetimidate under acidic catalysis, which can sometimes offer cleaner reactions.[14]

Possible Cause C: Elimination Side Reactions

If your substrate has a leaving group beta to the functional group being protected, you may encounter elimination byproducts. The basic conditions used for deprotonating the alcohol, amine, or thiol can induce this elimination.

Solutions:

  • Milder Base: Switch to a milder, non-hindered base. For example, if using sodium hydride (NaH) for an alcohol, consider switching to silver(I) oxide (Ag₂O), which is known to be milder and can improve selectivity.[14]

  • Lower Temperature: As with over-alkylation, lowering the reaction temperature will generally disfavor the elimination pathway, which often has a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What is the best 4-methylbenzylating agent to use: the chloride, bromide, or something else?

A1: The choice depends on the reactivity of your substrate and the reaction conditions.

  • 4-Methylbenzyl Chloride: This is the most common and cost-effective reagent. It is suitable for a wide range of substrates.

  • 4-Methylbenzyl Bromide: This is more reactive than the chloride and can be useful for less nucleophilic substrates or when lower reaction temperatures are desired. However, its higher reactivity can sometimes lead to more side products.

  • 4-Methylbenzyl Trichloroacetimidate: This reagent is used under acidic conditions and is particularly useful for acid-stable substrates that are sensitive to basic conditions.[14] It can be beneficial for complex molecules where Williamson ether synthesis conditions (strong base) are not tolerated.

Q2: How do I choose the right solvent for my 4-methylbenzylation reaction?

A2: The solvent can significantly influence the outcome of the reaction.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally good choices as they effectively solvate the cation of the base and promote Sₙ2 reactions. However, be cautious with high temperatures in DMF, as it can decompose to dimethylamine, which can act as a nucleophile.[13]

  • Ethereal Solvents (THF, Dioxane): These are also common and are less reactive than polar aprotic solvents. They are a good choice for many standard procedures.

  • Chlorinated Solvents (DCM): DCM is a versatile solvent, but ensure it is dry and free of acidic impurities.

  • Protic Solvents (e.g., alcohols): Avoid using protic solvents as the reaction medium, as they can compete with your substrate as a nucleophile, leading to the formation of byproducts like 4-methylbenzyl methyl ether if methanol is used.[15]

Q3: I see a byproduct that I suspect is a result of the 4-methylbenzyl cation reacting with my solvent. How can I confirm this and prevent it?

A3: This is a valid concern, especially if the reaction conditions have some Sₙ1 character.

  • Identification: The best way to identify this byproduct is through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, if you used toluene as a solvent, you might look for the mass corresponding to the addition of a methylbenzyl group to toluene.

  • Prevention: To minimize reactions involving a carbocation intermediate, choose conditions that strongly favor an Sₙ2 mechanism. This includes using a highly polar aprotic solvent, a good nucleophile (the deprotonated substrate), and a benzylating agent with a good leaving group. As mentioned earlier, avoiding aromatic solvents is a key preventative measure against Friedel-Crafts side reactions.[12]

Q4: How can I monitor the progress of my reaction to minimize side product formation?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. It is crucial to co-spot your starting material, the reaction mixture, and a reference standard of the product if available. This will allow you to track the consumption of the starting material and the appearance of the product and any major byproducts. For more quantitative analysis, techniques like HPLC or GC-MS can be employed on aliquots taken from the reaction mixture.[13][16][17][18]

Experimental Protocols

Protocol 1: General Procedure for the 4-Methylbenzylation of an Alcohol using Sodium Hydride
  • To a solution of the alcohol (1.0 equiv) in anhydrous THF or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl chloride or bromide (1.1-1.2 equiv) in a minimal amount of the reaction solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Mono-4-Methylbenzylation of a Primary Amine
  • To a suspension of the primary amine (1.0 equiv) and powdered potassium carbonate (2.0-3.0 equiv) in acetonitrile (0.1-0.5 M), add 4-methylbenzyl chloride (1.05-1.1 equiv) at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography, being mindful to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Data Presentation

Side Reaction Functional Group Probable Cause Recommended Solution(s)
Over-alkylationAminesProduct is more nucleophilic than starting materialUse minimal excess of alkylating agent, choose a non-nucleophilic base (e.g., K₂CO₃), lower reaction temperature.
C-AlkylationAromatic substratesLewis acidic conditions, reactive aromatic ringsUse Lewis acid-free reagents, avoid aromatic solvents.
EliminationSubstrates with β-leaving groupsStrong, hindered basesUse a milder base (e.g., Ag₂O), lower reaction temperature.
Solvent Adduct FormationGeneralSₙ1 character, reactive solventFavor Sₙ2 conditions, use non-reactive solvents like MeCN or THF.

Visualizations

reaction_troubleshooting start Low Yield / Complex Mixture over_alkylation Over-alkylation (Amines) start->over_alkylation Amine Substrate? c_alkylation C-Alkylation (Aromatics) start->c_alkylation Aromatic Substrate? elimination Elimination (β-Leaving Group) start->elimination Substrate with β-LG? solvent_adduct Solvent Adduct start->solvent_adduct Reactive Solvent? sol_over_alkylation Control Stoichiometry Use Milder Base (K2CO3) Lower Temperature over_alkylation->sol_over_alkylation sol_c_alkylation Avoid Lewis Acids Change Solvent (e.g., to MeCN) Use PMB-Trichloroacetimidate c_alkylation->sol_c_alkylation sol_elimination Use Milder Base (Ag2O) Lower Temperature elimination->sol_elimination sol_solvent_adduct Promote SN2 Conditions Use Non-Reactive Solvent (THF) solvent_adduct->sol_solvent_adduct

Caption: Troubleshooting workflow for low yields in 4-methylbenzylation.

base_selection_logic start Select Base for PMB Attachment substrate_type What is the substrate? start->substrate_type alcohol Alcohol substrate_type->alcohol Alcohol amine Amine substrate_type->amine Amine thiol Thiol substrate_type->thiol Thiol strong_base Strong Base (e.g., NaH) alcohol->strong_base mild_base_inorganic Mild Inorganic Base (e.g., K2CO3, Cs2CO3) amine->mild_base_inorganic mild_base_organic Mild Organic Base (e.g., DIPEA) amine->mild_base_organic thiol->mild_base_inorganic

Caption: Decision logic for base selection in 4-methylbenzylation.

References

  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Chemistry & Biochemistry Undergraduate Research Journal, 3(1), 1-5. [Link]

  • ResearchGate. (n.d.). Alkylation of toluene with 4-methylbenzyl alcohol: Effect of catalyst. Retrieved February 15, 2026, from [Link]

  • Johns, D. M., & Toste, F. D. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 9(3), 395–411. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • ResearchGate. (n.d.). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Royal Society of Chemistry. (2023). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved February 15, 2026, from [Link]

  • GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. [Link]

  • MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved February 15, 2026, from [Link]

  • Patsnap. (2014, July 16). CN104297399B - Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. [Link]

  • Royal Society of Chemistry. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

Sources

Technical Support Center: Bioavailability Enhancement for 1-cycloheptyl-4-(4-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIO-PIP-044 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-cycloheptyl-4-(4-methylbenzyl)piperazine . Based on its pharmacophore (lipophilic piperazine core), this molecule presents a classic BCS Class IIb profile (Low Solubility at neutral pH, High Permeability).

The Core Problem: As a weak base (estimated pKa ~8.5–9.5), this compound dissolves readily in the acidic environment of the stomach (pH 1.2) but undergoes rapid desolvation and precipitation upon entering the neutral environment of the small intestine (pH 6.8), severely limiting absorption.

Quick Specs:

  • LogP: High (>3.5 estimated).

  • pKa: Basic (Piperazine nitrogens).

  • Primary Failure Mode: Intestinal precipitation and potential P-gp efflux.

Troubleshooting Wizard (FAQ)

Issue 1: "My compound dissolves in 0.1N HCl but precipitates immediately in FaSSIF (Intestinal Fluid)."

Diagnosis: This is the "pH-dumping" effect. Your formulation relies solely on ionization for solubility. When the pH rises in the duodenum, the compound reverts to its unionized, hydrophobic free-base form and crystallizes.

The Fix: The "Spring and Parachute" Approach You need to generate a supersaturated state (Spring) and maintain it using precipitation inhibitors (Parachute).

  • Immediate Action: Add 0.5% - 1.0% (w/v) of a cellulosic polymer to your buffer or formulation.

    • Recommended Polymers: HPMC E5, HPMC-AS, or PVP K30.

    • Mechanism:[1] These polymers adsorb to the surface of nucleating crystals, sterically hindering crystal growth and maintaining the drug in a metastable, supersaturated state for the 3-4 hour intestinal transit window.

Issue 2: "I see high variability in PK data between fasted and fed rats."

Diagnosis: This indicates a positive food effect, typical for lipophilic piperazines. Bile salts released during feeding are solubilizing your compound, which doesn't happen in the fasted state.

The Fix: Lipid-Based Formulation (SEDDS) Switch from a solid crystalline formulation to a Self-Emulsifying Drug Delivery System (SEDDS) . By pre-dissolving the drug in lipids, you bypass the dissolution step entirely and recruit endogenous bile salt mechanisms artificially.

Issue 3: "The HCl salt is hygroscopic and difficult to handle."

Diagnosis: Piperazine dihydrochlorides are often extremely hygroscopic.

The Fix: Counter-ion Switching Move away from inorganic acids (HCl).

  • Recommendation: Screen Fumarate or Maleate salts. These organic dicarboxylic acids often form stable, non-hygroscopic crystal lattices with piperazine rings due to better hydrogen bond networking.

Deep Dive Protocols

Protocol A: Formulation of a Type II SEDDS (Self-Emulsifying Drug Delivery System)

Objective: Create a stable liquid formulation that spontaneously emulsifies in the gut, maintaining the drug in solution.

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer

  • Surfactant: Cremophor EL or Tween 80 - Emulsifier

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether) - Cosolvent

Workflow:

  • Solubility Saturation Study:

    • Add excess 1-cycloheptyl-4-(4-methylbenzyl)piperazine to 2 mL of each individual excipient (Oil, Surfactant, Co-surfactant).

    • Vortex for 10 mins; incubate at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC to determine maximum solubility in each component.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Mix Surfactant and Co-Surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.

    • Titrate Oil with Smix ratios.

    • Add water dropwise to identify the region where a clear nano-emulsion forms (transparent/bluish tint).

  • Drug Loading:

    • Select the ratio with the largest emulsification window (typically 20% Oil / 40% Surfactant / 40% Co-surfactant).

    • Dissolve the drug at 80% of its saturation solubility into this pre-concentrate.

  • Characterization:

    • Dilute 1 part formulation in 100 parts water.

    • Measure droplet size (Target: <200 nm) and PDI (<0.3) using Dynamic Light Scattering (DLS).

Visualizing the Mechanism

Diagram 1: The "Spring and Parachute" Mechanism

This diagram illustrates why simple salts fail in the intestine and how polymers rescue bioavailability.

SpringParachute Stomach Stomach (pH 1.2) Drug Ionized & Soluble Intestine Intestine (pH 6.8) Rapid pH Shift Stomach->Intestine Gastric Emptying Precipitation Precipitation (Bioavailability Failure) Intestine->Precipitation Standard Formulation Supersaturation Supersaturated State (The 'Spring') Intestine->Supersaturation High Energy State Supersaturation->Precipitation Without Polymer Polymer Polymer Stabilization (The 'Parachute') Supersaturation->Polymer HPMC/PVP Added Absorption Systemic Absorption Polymer->Absorption Maintains Solubilization

Caption: The "Spring" is the rapid dissolution in acid; the "Parachute" is the polymer preventing crystallization in the neutral intestine.

Diagram 2: SEDDS Formulation Decision Tree

Use this workflow to determine if a lipid formulation is suitable for your specific analog.

SEDDS_Workflow Start Start: 1-cycloheptyl-4-(4-methylbenzyl)piperazine LogP_Check Is LogP > 2.0? Start->LogP_Check Dose_Check Is Dose < 100mg? LogP_Check->Dose_Check Yes Go_Salt Use Salt Form + Polymer (Solid Dispersion) LogP_Check->Go_Salt No Oil_Solubility Solubility in Oil > 20mg/mL? Dose_Check->Oil_Solubility Yes Go_Nano Use Nanosuspension (Bead Milling) Dose_Check->Go_Nano No (High Dose) Go_SEDDS Proceed to SEDDS (Type II/III Formulation) Oil_Solubility->Go_SEDDS Yes Oil_Solubility->Go_Salt No

Caption: Decision matrix for selecting Lipid (SEDDS) vs. Solid State strategies based on physicochemical properties.

References & Authority

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

    • Relevance: Defines the Type II/III lipid systems recommended in Module 3.

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Relevance: Authoritative source for counter-ion selection (Fumarate vs HCl) for basic drugs.

  • Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.

    • Relevance: Validates the solubility/permeability interplay for Class IIb compounds.

  • Akunne, H. C., et al. (2001).[2] Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant.[2][3] Neuropharmacology.

    • Relevance: Provides specific physicochemical context for Igmesine-like piperazine derivatives.

  • Guzman, H. R., et al. (2007). Combined use of crystalline salt forms and precipitation inhibitors to improve oral absorption of celanemab from solid dosage forms. Journal of Pharmaceutical Sciences.

    • Relevance: The scientific basis for the "Spring and Parachute" mechanism described in Module 2.

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 1-cycloheptyl-4-(4-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-cycloheptyl-4-(4-methylbenzyl)piperazine: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the predicted mass spectrometry fragmentation pattern of 1-cycloheptyl-4-(4-methylbenzyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical fragmentation pathways with comparative data from analogous structures to offer a robust framework for the structural elucidation of this and related compounds.

Introduction: The Analytical Imperative

1-cycloheptyl-4-(4-methylbenzyl)piperazine is a substituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding the metabolic fate and structural integrity of such compounds is paramount in drug discovery and forensic analysis. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. The fragmentation pattern of a molecule under MS analysis serves as a chemical fingerprint, allowing for its unambiguous identification. This guide will dissect the probable fragmentation pathways of the title compound, drawing on established principles of mass spectrometry and comparative analysis of its structural analogues.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is critical in mass spectrometry as it dictates the nature of the initially formed ion and, consequently, its subsequent fragmentation. For a molecule like 1-cycloheptyl-4-(4-methylbenzyl)piperazine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive fragmentation.[1] EI spectra are highly reproducible and rich in fragment ions, offering detailed structural insights.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar and thermally labile molecules.[2] It typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation.[1] To induce fragmentation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[3] In CID, the protonated precursor ion is accelerated and collided with an inert gas, leading to controlled fragmentation.[3]

This guide will focus on the fragmentation pathways expected from both EI and ESI-CID, as they provide a comprehensive picture of the molecule's gas-phase chemistry.

Predicted Fragmentation Pathways of 1-cycloheptyl-4-(4-methylbenzyl)piperazine

The structure of 1-cycloheptyl-4-(4-methylbenzyl)piperazine offers several potential sites for fragmentation. The most likely cleavage points are the bonds with lower dissociation energies, such as the C-N bonds of the piperazine ring and the benzylic C-N bond.

The 4-Methylbenzyl Moiety: A Key Diagnostic Fragment

A predominant fragmentation pathway for benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond.[4] This results in the formation of a stable, resonance-stabilized 4-methylbenzyl cation.

  • Expected Fragment: The 4-methylbenzyl cation would produce a prominent peak at an m/z of 105. This ion is a key diagnostic marker for the presence of the 4-methylbenzyl group. The unsubstituted benzyl cation is commonly observed at m/z 91 in the spectra of benzylpiperazine compounds.

The Cycloheptyl Group: Cleavage and Rearrangements

Fragmentation involving the cycloheptyl group is also anticipated. Cleavage of the C-N bond connecting the cycloheptyl ring to the piperazine nitrogen is a probable event.

  • Expected Fragment: This cleavage would result in the formation of a cycloheptyl cation at an m/z of 97.

The Piperazine Ring: A Locus of Multiple Fissions

The piperazine ring itself is susceptible to fragmentation, often undergoing ring-opening followed by further cleavages.[5] This can lead to a series of characteristic smaller fragment ions. For many piperazine derivatives, common fragment ions arise from the cleavage of the C-N bonds within the piperazine ring.

  • Expected Fragments: Cleavage of the piperazine ring can result in fragments with m/z values corresponding to portions of the ring and its substituents. For instance, a fragment containing the cycloheptyl group and a portion of the piperazine ring could be formed.

The interplay of these fragmentation pathways is visualized in the following diagram:

G M 1-cycloheptyl-4-(4-methylbenzyl)piperazine [M]+ or [M+H]+ F1 4-methylbenzyl cation (m/z 105) M->F1 Benzylic C-N cleavage F2 Cycloheptyl cation (m/z 97) M->F2 Cycloheptyl C-N cleavage F3 Piperazine ring fragments M->F3 Ring fission F4 [M - C7H13]+ M->F4 Loss of cycloheptyl radical F5 [M - C8H9]+ M->F5 Loss of methylbenzyl radical

Caption: Predicted major fragmentation pathways of 1-cycloheptyl-4-(4-methylbenzyl)piperazine.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, a comparison with structurally related compounds is invaluable.

Compound/MoietyKey Fragment Ions (m/z)RationaleReference
Benzylpiperazine 91, 135, 177Formation of the benzyl cation (m/z 91) is a dominant pathway. Other fragments correspond to the piperazine ring with and without the benzyl group.[4]
1-Methyl-4-benzylpiperazine (MBZP) 91, 100, 190Similar to benzylpiperazine, with the addition of fragments reflecting the methyl group on the piperazine nitrogen.[6][7]
1-Cyclohexylpiperazine 83, 113, 168Fragmentation is expected to involve the loss of the cyclohexyl group (m/z 83) and cleavage of the piperazine ring.[8]
4-Methylbenzyl compounds 105The 4-methylbenzyl cation is a stable and commonly observed fragment.[4]

This comparative data strongly supports the predicted formation of the 4-methylbenzyl cation (m/z 105) and the cycloheptyl cation (m/z 97) as major diagnostic ions for 1-cycloheptyl-4-(4-methylbenzyl)piperazine. The fragmentation of the piperazine ring is also a consistent feature across these related molecules.

Experimental Protocol: A Practical Approach

The following protocol outlines a standardized approach for acquiring the mass spectrum of 1-cycloheptyl-4-(4-methylbenzyl)piperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-cycloheptyl-4-(4-methylbenzyl)piperazine in methanol.

  • Serially dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from any impurities, for example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[9]

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan: Scan for the protonated molecule ([M+H]+).

  • MS/MS (CID): Select the [M+H]+ ion as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.[3]

The workflow for this experimental protocol is illustrated below:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution LC HPLC/UHPLC (C18 Column) Working->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2

Sources

Structural Confirmation of 1-Cycloheptyl-4-(4-methylbenzyl)piperazine Using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of 1-cycloheptyl-4-(4-methylbenzyl)piperazine , Fourier Transform Infrared Spectroscopy (FTIR) serves as a rapid, first-line "fingerprinting" tool. While Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity, FTIR is superior for assessing functional group integrity and monitoring reaction endpoints (e.g., disappearance of N-H stretches from a precursor).

This guide compares the two primary FTIR sampling techniques—Diamond ATR (Attenuated Total Reflectance) and KBr Transmission —to determine which offers the most reliable structural confirmation for this specific lipophilic amine.

Key Finding: For routine identification, Diamond ATR is the recommended methodology due to the molecule's likely physical state (viscous oil or low-melting solid) and the hygroscopic interference of KBr with amine salts. However, KBr remains the "Gold Standard" if the specific para-substitution pattern of the benzyl ring requires high-resolution confirmation in the overtone region (1600–2000 cm⁻¹).

Structural Dissection & Predicted Vibrational Modes

To confirm this structure, we must validate three distinct moieties. The absence of any one of these signal sets indicates a failed synthesis or degradation.

Target Molecule Breakdown
  • Moiety A (Cycloheptyl Ring): 7-membered aliphatic ring. Key feature: Methylene (-CH₂-) vibrations without aromatic character.

  • Moiety B (Piperazine Core): Tertiary amine signals. Key feature: Absence of N-H stretch (3300-3500 cm⁻¹) is critical to confirm full substitution.

  • Moiety C (4-Methylbenzyl Group): Aromatic ring with para-substitution.[1] Key feature: Out-of-plane (oop) bending at ~800-860 cm⁻¹.

Logic Flow for Assignment

BandAssignment Molecule 1-cycloheptyl-4- (4-methylbenzyl)piperazine Region1 High Frequency (2800-3100 cm⁻¹) Molecule->Region1 Region2 Fingerprint (1000-1600 cm⁻¹) Molecule->Region2 Region3 Low Frequency (<900 cm⁻¹) Molecule->Region3 AromaticCH Aromatic C-H >3000 cm⁻¹ Region1->AromaticCH AliphaticCH Cycloheptyl/Pip C-H 2800-2980 cm⁻¹ Region1->AliphaticCH CN_Stretch C-N Stretch 1100-1250 cm⁻¹ Region2->CN_Stretch ParaSub Para-Sub Oop Bending 800-850 cm⁻¹ Region3->ParaSub

Figure 1: Logical flow for assigning FTIR bands to specific structural moieties.

Comparative Analysis: Diamond ATR vs. KBr Pellet

For a researcher handling 1-cycloheptyl-4-(4-methylbenzyl)piperazine, choosing the sampling method is the first critical decision.

FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Traditional)
Principle Internal reflection via high-index crystal (Diamond/ZnSe).Transmission through a pressed salt disk.[2]
Sample State Ideal for oils, sticky solids, or free bases.Requires dry, grindable powder. Difficult for oils.
Pathlength Fixed (~2 µm). Excellent reproducibility.Variable. Hard to quantify without internal standard.
Spectral Range Cutoff <400 cm⁻¹ (Diamond) or <650 cm⁻¹ (ZnSe).Transparent down to 400 cm⁻¹.
Water Interference Minimal.High (KBr is hygroscopic). Can obscure amine regions.
Resolution Good, but peak shifts occur due to refractive index.[2]Excellent. Best for resolving weak aromatic overtones.
Throughput < 2 minutes per sample.15–20 minutes per sample.

Expert Insight: This molecule contains a tertiary amine. If isolated as a hydrochloride salt, it may be hygroscopic. KBr pellets often absorb atmospheric moisture , creating a broad O-H band at 3400 cm⁻¹ that can be mistaken for a residual N-H signal (impurity). ATR is self-validating here because it minimizes atmospheric exposure.

Experimental Protocol (Diamond ATR)

This protocol ensures high signal-to-noise ratio (SNR) and prevents cross-contamination, a common issue with sticky piperazine derivatives.

Step 1: System Validation
  • Clean the diamond crystal with isopropanol and a lint-free wipe.

  • Background Scan: Collect 32 scans (resolution 4 cm⁻¹) of the ambient air.

    • Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

Step 2: Sample Application
  • Place ~5 mg of the sample (or 1 drop if oil) onto the center of the crystal.

  • Pressure Application: Lower the anvil.

    • For Solids: Apply high pressure until the "preview spectrum" absorbance stabilizes.

    • For Oils: Minimal pressure is required; ensure full coverage.

Step 3: Data Acquisition
  • Parameters: Range 4000–600 cm⁻¹; 16 scans; 4 cm⁻¹ resolution.

  • Real-time QC: Watch the baseline. If it slopes upward at high wavenumbers, the contact is poor (scattering). Re-clamp.

Step 4: Post-Run Cleaning
  • Piperazines can "stick" to ZnSe crystals. Use methanol followed by hexane to remove the lipophilic benzyl tail.

Data Interpretation: The Fingerprint Table

The following table outlines the theoretical band assignments expected for 1-cycloheptyl-4-(4-methylbenzyl)piperazine based on group frequency standards [1, 2].

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Significance
3010 – 3050 WeakAr-H Stretch (sp²)Confirms presence of the Benzyl ring.
2850 – 2950 StrongAliph-H Stretch (sp³)Cycloheptyl ring & Piperazine CH₂.
2700 – 2800 MedBohlmann Bands Characteristic of amines with anti-periplanar C-H bonds (Piperazine specific).
1600 – 1620 MedC=C Ring Stretch Aromatic skeletal vibration.
1510 – 1520 StrongC=C Ring Stretch Aromatic skeletal vibration.
1440 – 1460 MedCH₂ Scissoring Cycloheptyl/Piperazine methylene deformation.
1100 – 1300 Med-StrC-N Stretch Tertiary amine (C-N-C) vibrations.
800 – 860 StrongC-H Oop Bending Critical: Diagnostic for para-disubstituted benzene (2 adjacent H's).

Critical Failure Mode: If you see a sharp peak at ~3300 cm⁻¹, your alkylation of the piperazine was incomplete (presence of secondary amine), or the sample is wet (broad peak).

Orthogonal Validation (NMR vs. FTIR)

FTIR is a confirmation tool, not a structure solver. It cannot distinguish between a 4-methylbenzyl and a 3-methylbenzyl isomer easily. For this, NMR is required.[3]

Workflow for Full Confirmation

Validation Crude Crude Synthesis Product FTIR FTIR Analysis (ATR Method) Crude->FTIR Decision Decision Gate: N-H Peak Present? FTIR->Decision Recrystallize Recrystallize/Purify Decision->Recrystallize Yes (3300 cm⁻¹) NMR H1 NMR Analysis (CDCl3) Decision->NMR No (Clean Spectrum) Recrystallize->FTIR Final Structure Confirmed NMR->Final Para-coupling (AA'BB') confirmed

Figure 2: Integrated workflow for structural confirmation.

Comparison:

  • FTIR: Confirms functional groups (Amine, Aromatic, Aliphatic).[4][5][6] Time: 5 mins.

  • H1 NMR: Confirms connectivity. Look for the AA'BB' quartet in the aromatic region (approx 7.0–7.2 ppm) to prove para-substitution, and the singlet (~2.3 ppm) for the methyl group. Time: 30+ mins.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for band assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • NIST Chemistry WebBook. Piperazine Vibrational Data. National Institute of Standards and Technology.[7] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.